Bis-PEG7-t-butyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGEWXJAQIRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149389 | |
| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439114-17-7 | |
| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439114-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG7-t-butyl ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG7-t-butyl ester is a heterobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) family of compounds. Its unique structure, featuring a central amine core from which two PEG7 arms extend, each terminating in a t-butyl ester protected carboxyl group, makes it a valuable tool in bioconjugation and drug development. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal t-butyl ester groups provide a stable yet cleavable linkage, allowing for the controlled release of therapeutic agents or for further synthetic modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central secondary amine linked to two polyethylene glycol chains, each composed of seven ethylene (B1197577) glycol units. The chains are capped with t-butyl ester functional groups.
IUPAC Name: di-tert-butyl 4,7,10,13,16,19,22-heptaoxa-25-aza-octacosanedioate
Synonyms: NH-bis(PEG7-t-butyl ester)
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are estimated based on the properties of similar PEG derivatives due to the limited availability of specific experimental data for this exact compound.
| Property | Value | Source |
| Molecular Formula | C30H59NO16 | Calculated |
| Molecular Weight | 685.79 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Colorless to pale yellow oil or waxy solid | [1] |
| Solubility | Soluble in water, ethanol, DMF, DMSO, and chlorinated solvents.[1] | Inferred from PEG properties[1] |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Melting Point | Not available (likely low melting solid or viscous liquid) | [1] |
| Density | ~1.1 g/cm³ | Estimated |
Synthesis
-
Synthesis of a Mono-protected PEG7 building block: The synthesis would likely begin with the preparation of a PEG7 chain with one terminus protected (e.g., as a methoxy (B1213986) ether) and the other functionalized with a leaving group (e.g., a tosylate).
-
Introduction of the first arm: This mono-functionalized PEG7 derivative would then be reacted with a large excess of a suitable amine (e.g., ammonia (B1221849) or a protected amine) to introduce the central nitrogen atom.
-
Alkylation with the second arm: The resulting secondary amine would then be reacted with a second equivalent of the tosylated PEG7 building block to attach the second arm.
-
Functionalization of the termini: The terminal hydroxyl groups of the resulting bis-PEG7-amine would then be converted to carboxylic acids, for example, through oxidation.
-
Esterification: Finally, the terminal carboxylic acid groups would be esterified with tert-butanol (B103910) under acidic conditions to yield the final this compound product.
Experimental Protocols
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected 1H NMR signals:
-
A large, broad signal corresponding to the ethylene glycol protons of the PEG backbone (typically around 3.6 ppm).[4][5][6][7][8]
-
A singlet corresponding to the protons of the t-butyl groups (typically around 1.4 ppm).
-
Signals corresponding to the protons adjacent to the ester and amine functionalities.
-
-
Expected 13C NMR signals:
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the identity of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][10][11][12][13]
-
The resulting spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]+ or [M+Na]+).
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Due to the lack of a strong UV chromophore in PEG derivatives, a detector other than a standard UV detector is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[14][15][16][17]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.
-
Column: A C18 reversed-phase column is suitable for this type of analysis.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
The purity is determined by the relative area of the main peak in the chromatogram.
-
-
Applications in Drug Development
The bifunctional nature of this compound makes it an ideal linker for connecting two different molecules, a key requirement in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be utilized in the synthesis of such linkers. The t-butyl ester groups can be deprotected to reveal carboxylic acid functionalities, which can then be activated to react with amine groups on the antibody or the drug, forming stable amide bonds. The PEG chains enhance the solubility and stability of the ADC and can influence its pharmacokinetic profile.[18][19][20]
Internalization and Payload Release of an Antibody-Drug Conjugate
Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chains can be optimized to achieve the optimal orientation for efficient ternary complex formation and subsequent ubiquitination.[21][22][23][24][25]
Mechanism of Action of a PROTAC
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for proteasomal degradation.
Conclusion
This compound is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, incorporating hydrophilic PEG chains and cleavable t-butyl ester protecting groups, offers significant advantages in the construction of complex bioconjugates. The ability to enhance solubility and pharmacokinetic properties, coupled with its utility as a flexible linker in ADCs and PROTACs, underscores its importance in the design of next-generation targeted therapeutics. While further studies are needed to fully characterize its physicochemical properties and optimize its synthesis, the foundational information provided in this guide serves as a critical resource for its application in advanced pharmaceutical research.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]
- 3. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. sciex.com [sciex.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 18. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 20. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Bis-PEG7-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG7-t-butyl ester is a homobifunctional crosslinker featuring a discrete polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. The terminal tert-butyl ester groups provide protected carboxylic acid functionalities. This linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances hydrophilicity and biocompatibility of the resulting conjugates, while the tert-butyl esters allow for controlled deprotection to reveal reactive carboxyl groups for further derivatization. This guide provides a representative, in-depth overview of a plausible synthetic route for this compound and its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic strategies. A common and efficient method is the base-catalyzed Michael addition of heptaethylene glycol to tert-butyl acrylate (B77674). This reaction is generally high-yielding and allows for straightforward purification.
Proposed Synthetic Scheme
The proposed reaction involves the addition of the hydroxyl groups of heptaethylene glycol to the activated double bond of tert-butyl acrylate in the presence of a strong base, such as sodium hydride.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Heptaethylene glycol (1 equivalent)
-
tert-Butyl acrylate (2.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Hexanes for chromatography
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of heptaethylene glycol in anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
tert-Butyl acrylate is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
Purification:
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Representative Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₂₈H₅₄O₁₂ |
| Molecular Weight | 582.72 g/mol |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.68-3.60 (m, 24H, O-CH₂ -CH₂ -O), 3.58 (t, J = 6.8 Hz, 4H, CH₂ -O-), 2.48 (t, J = 6.8 Hz, 4H, -O-CH₂ -COO), 1.44 (s, 18H, -C(CH₃ )₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.0, 80.5, 70.6, 70.5, 70.3, 69.2, 66.8, 36.4, 28.1 |
| Mass Spec. (ESI-MS) | m/z calculated for C₂₈H₅₄O₁₂Na [M+Na]⁺: 605.3564; found: 605.3562 |
Note: The NMR and MS data presented are predicted values based on the chemical structure and data from analogous compounds and should be considered representative.
Application in Bioconjugation: A Logical Workflow
This compound is a valuable tool in constructing complex biomolecules. After deprotection of the tert-butyl groups using an acid like trifluoroacetic acid (TFA), the resulting dicarboxylic acid can be activated (e.g., as an NHS ester) and subsequently conjugated to amine-containing molecules such as antibodies and cytotoxic drugs to form ADCs.
Caption: Logical workflow for ADC formation using this compound.
Conclusion
This technical guide outlines a plausible and efficient synthetic route for this compound, a versatile homobifunctional linker. The provided experimental protocol and characterization data serve as a valuable resource for researchers in drug development and chemical biology. The unique properties of this linker, particularly its hydrophilicity and cleavable ester groups, make it an important component in the design and synthesis of next-generation bioconjugates.
The Strategic Role of Bis-PEG7-t-butyl Ester in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers, such as Bis-PEG7-t-butyl ester, have gained prominence for their ability to impart favorable characteristics to PROTAC molecules.
Core Mechanism of Action: The Role of the PEG7 Linker
The fundamental mechanism of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker plays a multifaceted role in this process:
-
Facilitating Ternary Complex Formation: The length and flexibility of the seven-unit polyethylene glycol chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows the two protein partners to adopt a conformation conducive to ubiquitin transfer.
-
Enhancing Solubility and Permeability: The hydrophilic nature of the PEG chain improves the solubility of often large and hydrophobic PROTAC molecules, which is a common challenge in their development. Furthermore, the flexible PEG linker can adopt conformations that shield the polar surface area of the PROTAC, potentially improving its ability to traverse the cell membrane.
-
Modulating Physicochemical Properties: The inclusion of a PEG linker influences key physicochemical parameters such as the topological polar surface area (TPSA) and the calculated octanol-water partition coefficient (cLogP), which in turn affect the drug-like properties of the PROTAC.
Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs with PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for PROTACs utilizing this compound is not extensively published, the data for PROTACs with PEG7 or linkers of similar atom count provide a valuable reference.
| PROTAC Target | Linker Composition | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | 5-PEG units | < 0.5 µM | > 90% | H661 | [1] |
| BRD4 | VHL-based, PEG4 linker | Not specified | >90% at 1µM | Not specified | [2] |
| Androgen Receptor | Pomalidomide-based, various linkers | Not specified | Activity shown | LNCaP | [3] |
| BTK | CRBN/VHL-based, various linkers | Not specified | Activity shown | Not specified | [4] |
| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | < 12 | No degradation | - |
| TBK1 | 21 | 3 | 96% |
| TBK1 | 29 | 292 | 76% |
| ERα | 16 | ~1000 | ~95% |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are key experimental protocols relevant to the development of PROTACs incorporating a this compound linker.
Synthesis of a BRD4-Targeting PROTAC with a PEG Linker
This protocol describes a general two-step synthesis for a BRD4-targeting PROTAC.
Step 1: Amide Coupling of the Linker and E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide) and a suitable PEG linker with a carboxylic acid functional group in anhydrous DMF.
-
Add coupling reagents such as HATU and DIPEA to the solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography.[5]
Step 2: Copper-Free Click Chemistry
-
Dissolve the purified linker-ligase conjugate (e.g., containing a DBCO group) and an azide-functionalized warhead targeting BRD4 (e.g., a derivative of JQ1) in anhydrous DMSO.[5]
-
Stir the reaction mixture at room temperature, typically in the dark.[5]
-
Monitor the reaction by LC-MS.[5]
-
Purify the final PROTAC product by preparative reverse-phase HPLC.[5]
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one expressing the target protein) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detect the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.[5]
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the key processes involved in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: BRD4 degradation signaling pathway by a PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Role of the PEG7 Linker in PROTAC Stability and Solubility: An In-Depth Technical Guide
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy and drug-like properties, profoundly influencing solubility, metabolic stability, and cell permeability.[3][5] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[3] This guide provides a detailed examination of the role of PEG linkers, with a specific focus on the frequently employed seven-unit ethylene (B1197577) glycol chain (PEG7), in shaping the stability and solubility of PROTACs.
The Physicochemical Impact of PEG7 Linkers
The incorporation of a PEG7 linker into a PROTAC molecule imparts a unique set of physicochemical properties that directly address common challenges in the development of protein degraders, such as poor solubility and metabolic instability.[][7]
Enhancing PROTAC Solubility
A primary challenge in PROTAC development is their tendency to possess high molecular weights and lipophilicity, often placing them "beyond the Rule of 5" (bRo5) and leading to poor aqueous solubility.[][8] This can hinder formulation, limit oral bioavailability, and lead to aggregation in assay buffers.[7][]
PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic.[1] The ether oxygens in the PEG chain act as hydrogen bond acceptors, forming a hydration shell that sequesters the more hydrophobic regions of the PROTAC molecule.[] This significantly enhances aqueous solubility, improving compatibility with physiological environments and ensuring that potency values measured in biochemical assays are more faithfully recapitulated in cellular and in vivo models.[1][] A PEG7 linker provides a substantial number of hydrophilic units to effectively counteract the hydrophobicity of the two ligands it connects.
Modulating PROTAC Stability
The stability of a PROTAC is twofold: chemical stability in solution and metabolic stability in biological systems. The linker is a critical determinant of both.[7][]
-
Chemical Stability: While some linker chemistries can be susceptible to hydrolysis, the ether backbone of a PEG linker is generally stable under physiological pH conditions, ensuring the integrity of the PROTAC molecule in experimental assays and in vivo.[7][]
-
Metabolic Stability: The linker is often a primary site for metabolic modification by enzymes such as Cytochrome P450s (CYPs).[7] The PEG backbone is less prone to oxidative cleavage compared to alkyl chains, which possess more susceptible C-H bonds.[] This inherent resistance to metabolism can extend the intracellular half-life of the PROTAC, allowing for lower and less frequent dosing.[] However, it is important to note that while generally stable, PEG linkers can be metabolized, and their stability should be empirically determined.[1][11]
The Complex Role in Cellular Permeability
The effect of PEG linkers on cell permeability is multifaceted. While the increased hydrophilicity and polar surface area (PSA) from a PEG7 chain can hinder passive diffusion across the lipophilic cell membrane, the linker's flexibility can be advantageous.[3][12] PEG linkers can adopt folded, compact conformations that shield the molecule's polar surface area.[3][13] This conformational masking can reduce the effective PSA in a nonpolar environment (like the cell membrane), facilitating cellular uptake.[13] Therefore, the optimal PEG linker length is a balance between enhancing solubility and maintaining sufficient cell permeability, which must be determined experimentally for each PROTAC system.[5][12]
Quantitative Impact of PEG Linkers
The choice of linker significantly alters the physicochemical and biological properties of a PROTAC. The following tables provide an illustrative summary of the expected impact of replacing a standard alkyl linker with a PEG linker on a hypothetical BRD4-targeting PROTAC.
Table 1: Illustrative Impact of Linker Composition on Physicochemical Properties. Data is illustrative and compiled based on general trends reported in the literature.[3]
| Property | PROTAC A (Alkyl Linker) | PROTAC B (PEG7 Linker) | Rationale for Change |
| Calculated LogP (cLogP) | 5.5 | 4.2 | Increased hydrophilicity from PEG units lowers the partition coefficient.[1] |
| Topological Polar Surface Area (TPSA) | 150 Ų | 215 Ų | Ether oxygens in the PEG chain significantly increase the TPSA.[3] |
| Aqueous Solubility (Thermodynamic) | 15 µM | 150 µM | The hydrophilic nature of PEG enhances interaction with water, increasing solubility.[14] |
| Hydrogen Bond Acceptors (HBA) | 8 | 15 | Each ethylene glycol unit adds an additional hydrogen bond acceptor.[3] |
Table 2: Illustrative Impact of Linker Composition on Biological Activity. Data is illustrative and compiled based on general trends reported in the literature. DC50 and Dmax values are cell-line dependent.[3]
| Parameter | PROTAC A (Alkyl Linker) | PROTAC B (PEG7 Linker) | Rationale for Change |
| Degradation DC50 (nM) | 50 | 25 | Improved solubility prevents aggregation and increases the effective concentration. The flexibility of the PEG linker can also promote more stable ternary complex formation.[][15] |
| Maximum Degradation (Dmax) | 85% | 95% | Higher solubility and bioavailability can lead to a greater extent of target degradation.[3] |
| Metabolic Half-life (t½, HLM) | 20 min | 50 min | The PEG ether backbone is less susceptible to oxidative metabolism compared to alkyl chains, increasing stability.[] |
Experimental Protocols
Evaluating the stability and solubility of a PROTAC is essential for its development. The following are detailed methodologies for key experiments.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.[]
Objective: To quantify the maximum concentration of a PROTAC that can be dissolved in a specific aqueous medium at equilibrium.
Materials:
-
Test PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO, acetonitrile) for stock and standard solutions
-
HPLC or LC-MS/MS system
-
Shaking incubator or orbital shaker
-
Centrifuge
Methodology:
-
Compound Addition: Add an excess amount of the solid PROTAC compound to a known volume of PBS (e.g., 1 mL) in a glass vial. Ensure that undissolved solid is clearly visible.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a calibration curve using standard solutions of the PROTAC of known concentrations.
-
Dilute the supernatant with an appropriate organic solvent.
-
Analyze the diluted supernatant and the standard solutions using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved PROTAC.[]
-
-
Data Analysis: Calculate the mean concentration from replicate samples to determine the thermodynamic solubility.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a PROTAC to metabolism by key drug-metabolizing enzymes.[7]
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with Human Liver Microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)
-
Negative control (compound with known low clearance, e.g., Warfarin)
-
Quenching solution: Cold acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiation of Reaction: Add the test PROTAC to the HLM mixture (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately add the aliquot to a tube containing the cold acetonitrile/internal standard solution to stop the reaction and precipitate the microsomal proteins.[7]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.[7]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in PROTAC development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of the t-Butyl Ester Protecting Group in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the use of bifunctional linkers is paramount. These linkers bridge the gap between a targeting moiety and an effector molecule, and their chemical properties significantly influence the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent. Among the arsenal (B13267) of chemical tools employed in the synthesis of these complex molecules, the tert-butyl (t-butyl) ester protecting group for carboxylic acids plays a crucial and strategic role. This technical guide provides a comprehensive overview of the t-butyl ester protecting group, with a focus on its application in the synthesis of bifunctional linkers.
Core Concepts of the t-Butyl Ester Protecting Group
The t-butyl ester is a widely utilized protecting group for carboxylic acids due to its unique stability and specific deprotection conditions. Its bulky tertiary structure provides steric hindrance that protects the carboxylic acid from a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group in multi-step syntheses.[1][2]
Key Characteristics:
-
Stability: The t-butyl ester is stable to a variety of reagents and conditions, including basic hydrolysis, catalytic hydrogenation, and many organometallic reagents. This stability is crucial when performing chemical modifications on other parts of a bifunctional linker.
-
Acid-Labile Deprotection: The primary method for cleaving a t-butyl ester is through acid-catalyzed hydrolysis. The mechanism involves the formation of a stable tertiary carbocation, which readily eliminates isobutylene. This specific cleavage condition allows for selective deprotection in the presence of other protecting groups that are sensitive to bases or hydrogenation.[3]
Data Presentation: A Comparative Analysis of Protection and Deprotection Methods
The selection of an appropriate protection or deprotection strategy is contingent on the specific substrate, the presence of other functional groups, and the desired reaction scale. The following tables summarize quantitative data for common methods.
Table 1: Protection of Carboxylic Acids as t-Butyl Esters
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Acid-catalyzed Esterification | tert-Butanol, cat. H₂SO₄ or HClO₄, reflux | 60-80 | Traditional method; harsh conditions may not be suitable for sensitive substrates.[4] |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc₂O, DMAP (cat.), CH₂Cl₂ or THF, rt | 85-95 | Mild conditions; suitable for a wide range of substrates.[5] |
| tert-Butyl acetate (B1210297) with Perchloric Acid | tert-Butyl acetate, HClO₄, rt, 18h | 70 | A specific example for the esterification of pyroglutamic acid.[4] |
| DCC/DMAP Coupling | tert-Butanol, DCC, DMAP (cat.), CH₂Cl₂, 0°C to rt | 76-81 | Effective for sterically hindered acids.[6] |
Table 2: Deprotection of t-Butyl Esters
| Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂ (e.g., 1:1), rt | 1-4 h | >95 | Most common method; efficient and clean. Scavengers may be needed for sensitive substrates.[7] |
| Hydrochloric Acid (HCl) | 3M HCl | - | 85 | Can be used for selective deprotection of Boc groups in the presence of t-butyl esters under certain conditions.[4] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ (5 eq.), CH₂Cl₂, rt, 24 h | 24 h | 75-90 | A mild Lewis acid method that can offer chemoselectivity.[8] |
| "Magic Blue" / Triethylsilane | (p-BrC₆H₄)₃N•+SbCl₆⁻ (Magic Blue), Et₃SiH, CH₃CN, rt | 1 h | ~95 | A newer, mild catalytic method.[1] |
| Thermal Deprotection | High Temperature (120-240 °C) in a plug flow reactor | 15-40 min | High | Reagent-free method suitable for certain robust substrates.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these chemical transformations. Below are representative protocols for the protection and deprotection of carboxylic acids using the t-butyl ester group in the context of bifunctional linker synthesis.
Protocol 1: Protection of a Carboxylic Acid using Di-tert-butyl dicarbonate (Boc₂O)
This protocol describes the esterification of a generic carboxylic acid-containing linker precursor.
Materials:
-
Carboxylic acid linker precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid linker precursor in anhydrous CH₂Cl₂.
-
To the stirred solution, add DMAP followed by Boc₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the t-butyl ester protected linker.
Protocol 2: TFA-Mediated Deprotection of a t-Butyl Ester
This protocol outlines the standard procedure for cleaving a t-butyl ester from a bifunctional linker.
Materials:
-
t-Butyl ester protected linker (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester protected linker in a minimal amount of CH₂Cl₂.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:CH₂Cl₂ is common).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all the starting material has been consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (a stream of nitrogen can also be used).
-
To the residue, add cold diethyl ether to precipitate the deprotected linker.
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Application in Bifunctional Linker Synthesis: PROTACs and ADCs
The t-butyl ester protecting group is instrumental in the multi-step synthesis of complex bifunctional linkers for PROTACs and ADCs. It allows for the temporary masking of a carboxylic acid group, which can later be deprotected to serve as a handle for conjugation to either the targeting moiety or the payload.
PROTAC Linker Synthesis
In PROTAC synthesis, a common strategy involves the use of a linker with two different reactive ends. A t-butyl ester can protect a carboxylic acid on one end of the linker while the other end is modified. Once the first part of the PROTAC is assembled, the t-butyl ester is deprotected to reveal the carboxylic acid, which is then coupled to the second component.[10]
ADC Linker Synthesis
Similarly, in the synthesis of linkers for ADCs, a t-butyl ester can be used to protect a carboxylic acid that will ultimately be conjugated to the cytotoxic payload. For instance, a linker can be synthesized with a maleimide (B117702) group for attachment to the antibody and a t-butyl protected carboxylic acid. After the linker is attached to the payload, the t-butyl group is removed to reveal a carboxylic acid that can be activated for conjugation to an amine-containing drug.[7]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows involving the t-butyl ester protecting group.
References
- 1. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-PEG7-t-butyl ester in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG7-t-butyl ester is a bifunctional linker molecule commonly employed in the synthesis of complex chemical entities, most notably as a linker for Proteolysis Targeting Chimeras (PROTACs). The molecule features a hydrophilic polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units, flanked by two tert-butyl ester groups. The PEG portion of the molecule is designed to impart favorable solubility and pharmacokinetic properties, while the terminal ester groups provide handles for conjugation to other molecules.
Understanding the behavior of this linker in aqueous environments is critical for its effective application in drug discovery and development. Its solubility dictates the feasibility of formulation and handling in experimental assays, while its stability determines its shelf-life and integrity under physiological conditions. This technical guide provides an in-depth overview of the expected solubility and stability profile of this compound in commonly used biological buffers, detailed experimental protocols for their determination, and a discussion of the key factors influencing these properties.
Predicted Physicochemical Properties
The chemical structure of this compound, with its substantial PEG component, suggests high intrinsic aqueous solubility. The two terminal t-butyl ester groups are hydrophobic, but their influence is likely offset by the long, hydrophilic PEG7 chain.
The primary point of lability within the molecule is the ester linkage. Tert-butyl esters are known for their unique stability profile. They exhibit significant resistance to hydrolysis under neutral and basic conditions, largely due to the steric hindrance provided by the bulky t-butyl group which impedes the approach of nucleophiles like hydroxide (B78521) ions.[1] However, they are readily cleaved under acidic conditions via a different mechanism involving the formation of a stable tert-butyl cation.[2] The ether linkages of the PEG backbone are generally stable but can be susceptible to oxidative degradation over longer periods or in the presence of reactive oxygen species.
Quantitative Data Summary
Table 1: Predicted Aqueous Solubility of this compound at 25°C
| Buffer (50 mM) | pH | Predicted Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 100 |
| TRIS-HCl | 7.4 | > 100 |
| TRIS-HCl | 8.5 | > 100 |
| HEPES | 7.4 | > 100 |
| Acetate Buffer | 5.0 | > 100 |
| Glycine-HCl Buffer | 3.0 | > 100 |
Note: The high hydrophilicity of the PEG7 chain is expected to drive high aqueous solubility across a wide pH range.
Table 2: Predicted Stability (Half-life, t½) of this compound in Aqueous Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Predicted Half-life (hours) | Primary Degradation Pathway |
| Glycine-HCl Buffer | 3.0 | 37 | < 12 | Acid-catalyzed hydrolysis |
| Acetate Buffer | 5.0 | 37 | 24 - 48 | Acid-catalyzed hydrolysis |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | > 200 | Slow hydrolysis |
| TRIS-HCl | 7.4 | 37 | > 200 | Slow hydrolysis |
| TRIS-HCl | 8.5 | 37 | > 150 | Base-catalyzed hydrolysis |
Note: Stability is expected to be lowest at acidic pH due to the lability of the t-butyl ester group. The compound is predicted to be relatively stable at neutral and moderately basic pH.
Degradation Pathways
The primary degradation pathway for this compound in biological buffers is the hydrolysis of the terminal t-butyl ester groups. This process can be catalyzed by acid or, to a lesser extent, by base.
Caption: Predicted hydrolysis pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for experimentally determining the solubility and stability of this compound.
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
-
Materials:
-
This compound (solid)
-
Biological buffers of interest (e.g., 50 mM PBS pH 7.4, 50 mM TRIS pH 7.4, 50 mM TRIS pH 8.5, 50 mM Acetate pH 5.0)
-
Microcentrifuge tubes or glass vials
-
Incubator/shaker
-
Centrifuge
-
Calibrated pipettes
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of buffer). The key is to ensure a solid phase remains after equilibration.
-
Add 1 mL of the desired biological buffer to each vial.
-
Seal the vials and place them in an incubator/shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method against a standard curve.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
Protocol 2: Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[3][4][5]
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Materials:
-
This compound
-
Biological buffers covering a range of pH values (e.g., 0.1 M HCl pH 1.2, 50 mM Acetate pH 5.0, 50 mM PBS pH 7.4, 50 mM TRIS pH 8.5, 0.1 M NaOH pH 13)
-
Hydrogen peroxide (30%)
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
HPLC system with a stability-indicating method (a method that resolves the parent compound from all significant degradation products).
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a solvent like acetonitrile (B52724) (e.g., 10 mg/mL).
-
Sample Preparation: For each condition, dilute the stock solution into the respective pre-warmed buffer to a final concentration (e.g., 0.5 mg/mL).
-
Stress Conditions:
-
Hydrolytic: Incubate samples in buffers of different pH at various temperatures (e.g., 37°C and 60°C).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., to a final concentration of 0.1-3%) to a sample in a neutral buffer (e.g., PBS pH 7.4) and incubate at room temperature.[4]
-
Thermal: Incubate a sample in a neutral buffer at an elevated temperature (e.g., 60°C or higher).
-
Photolytic: Expose a sample in a neutral buffer to light according to ICH Q1B guidelines.[4] Include a dark control.
-
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. The frequency of sampling should be adjusted based on the expected rate of degradation.[6]
-
Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. For first-order kinetics, the slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
Conclusion
This compound is a valuable chemical tool whose utility is underpinned by its physicochemical properties. Its PEGylated structure is anticipated to confer excellent aqueous solubility, simplifying its use in biological research. The key stability concern is the hydrolysis of its terminal t-butyl ester groups, a process that is highly dependent on pH, being significantly accelerated under acidic conditions. The compound is expected to be sufficiently stable for most applications in standard biological buffers at neutral or slightly alkaline pH. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability of this compound, ensuring its appropriate handling, storage, and application in their specific experimental contexts.
References
A Linchpin for Degradation: An In-depth Technical Guide to Heterobifunctional PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a novel, event-driven pharmacology.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][4][5] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][][7] While the warhead and anchor dictate the "what" and "how" of this process, the linker is the crucial determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and physicochemical properties.[2][3][4][8] This guide provides an in-depth exploration of the PROTAC linker, its design principles, and the experimental methodologies used for its evaluation.
The Central Role of the Linker in PROTAC Function
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity.[1][2] Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3] Conversely, an optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation.[1]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][] Approximately 55% of published PROTACs utilize PEG linkers, while 30% use alkyl chains, and about 65% contain a combination of both.[4]
| Linker Type | Sub-type / Examples | Key Characteristics | Advantages | Disadvantages |
| Flexible | Alkyl Chains: Simple hydrocarbon chains. | High degree of conformational flexibility, generally hydrophobic. | Synthetically accessible and easy to modify length.[1][3] | Can contribute to high lipophilicity and poor physicochemical properties; high flexibility can lead to an entropic penalty upon binding.[1] |
| PEG Chains: Repeating ethylene (B1197577) glycol units. | Hydrophilic, flexible.[9] | Improves aqueous solubility and compatibility with physiological environments.[1][9][10] Easy to systematically vary length.[11] | Can increase the number of rotatable bonds, potentially impacting permeability.[1] | |
| Rigid | Alkynes/Triazoles: Linear alkyne geometry or planar triazole rings (from "click chemistry"). | Conformationally restricted.[1] | Can pre-organize the PROTAC for favorable binding, reducing the entropic penalty.[1] May improve selectivity and physicochemical properties.[1] Triazoles are metabolically stable.[][9] | Often more synthetically challenging to prepare.[1] Lack of flexibility can make achieving a productive ternary complex geometry more difficult.[1] |
| Cycloalkanes: Piperazine, piperidine, cyclohexane. | Introduce rigidity. | Can enhance water solubility and metabolic stability.[9] | Synthesis can be more complex than linear chains. | |
| "Smart" / Functional | Photoswitchable: Contain moieties like azobenzene. | Activity can be controlled by specific wavelengths of light.[1][] | Allows for spatiotemporal control over PROTAC activity.[1] | Increased synthetic complexity; requires external stimulus (light). |
Rational Design Principles for PROTAC Linkers
The optimization of a PROTAC is an empirical process that involves a multi-parameter evaluation of its structure-activity relationship (SAR).[12] Rational linker design is essential for developing potent PROTAC compounds.[12]
Linker Length
The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[1][12]
-
Too Short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[12][13]
-
Too Long: An excessively long linker may lead to the formation of unproductive ternary complexes where key lysine (B10760008) residues on the target are not properly positioned for ubiquitination. It can also favor the formation of binary complexes over the productive ternary complex, a phenomenon known as the "hook effect".[1][13][14][15]
-
Optimal Length: The ideal linker length facilitates maximal interaction between the POI and E3 ligase, leading to efficient ubiquitination and degradation.[16] This length is empirically determined and is highly dependent on the specific proteins involved.[5][13]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Beginner's In-depth Guide to Bis-PEG7-t-butyl Ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of molecules, such as proteolysis-targeting chimeras (PROTACs), that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This in-depth technical guide focuses on Bis-PEG7-t-butyl ester , a bifunctional PEG linker, providing a foundational understanding for researchers venturing into the field of targeted protein degradation.
Core Concepts: The Role of this compound in PROTACs
This compound is a chemical tool used in the synthesis of PROTACs.[1] Its structure consists of a heptaethylene glycol (PEG7) chain capped at both ends with t-butyl ester protected propanoic acid groups. This bifunctional nature allows for the sequential or convergent attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
The PEG7 core of the linker imparts several desirable properties to the resulting PROTAC molecule:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[2]
-
Flexibility: The flexible PEG chain provides the necessary conformational freedom for the PROTAC to orient the POI and the E3 ligase optimally for the formation of a productive ternary complex.[3] This complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.
-
Length: The length of the linker is a critical parameter that dictates the distance between the POI and the E3 ligase. A linker of optimal length is essential for efficient ternary complex formation and subsequent degradation.[4]
The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. This protection allows for controlled, stepwise synthesis of the PROTAC. The t-butyl esters can be readily removed under acidic conditions to reveal the carboxylic acids, which can then be coupled to amine-functionalized ligands.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| RC-1 (Representative Example) | BTK | Thalidomide | PEG6 | <10 | ~90 | Mino |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative PROTAC using a bifunctional PEG7 linker and for the key biological assays used to evaluate its performance.
Representative Synthesis of a BRD4-Targeting PROTAC using a PEG7 Linker
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase, using a PEG7 linker derived from a precursor like this compound.
Step 1: Synthesis of VHL Ligand-Linker Intermediate
-
Deprotection of this compound: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the corresponding diacid.
-
Mono-amide Coupling: Dissolve the resulting diacid (1 equivalent) and a VHL ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the mono-functionalized linker by preparative high-performance liquid chromatography (HPLC) to yield the VHL ligand-PEG7-acid intermediate.
Step 2: Final PROTAC Assembly
-
Dissolve the VHL ligand-PEG7-acid intermediate (1 equivalent) and a BRD4 ligand with a free amine (e.g., a derivative of JQ1) (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Analysis for BRD4 Degradation
This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[7][8]
1. Cell Culture and Treatment:
- Culture a human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in the appropriate medium.[7]
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by size on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
4. Immunodetection:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
- Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Data Analysis:
- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the BRD4 signal to the loading control signal.
- Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
- Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[6]
NanoBRET Assay for Target Engagement
The NanoBRET assay is a live-cell method to quantify the engagement of a PROTAC with its target protein.[9][10]
1. Cell Preparation:
- Co-transfect HEK293 cells with plasmids encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase and a HaloTag®-E3 ligase (e.g., VHL) fusion protein.
- Plate the transfected cells in a 96-well plate.
2. Assay Execution:
- Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.
- Add the NanoBRET® substrate to the cells.
- Treat the cells with a range of concentrations of the PROTAC.
- Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc®-tagged target and the fluorescently labeled E3 ligase are brought into proximity by the PROTAC.
3. Data Analysis:
- The BRET signal is proportional to the formation of the ternary complex.
- Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
Mandatory Visualization
Caption: PROTAC-mediated degradation of BRD4 protein.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical flow of PROTAC mechanism of action.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
Methodological & Application
Application Notes & Protocols for Bis-PEG7-t-butyl ester in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker connecting the antibody to the drug is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and overall therapeutic index.[3] Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, are increasingly employed to overcome the challenges associated with hydrophobic payloads.[4][5]
Bis-PEG7-t-butyl ester is a bifunctional, monodisperse PEG linker featuring two seven-unit PEG chains.[6] The PEG chains impart hydrophilicity, which can enhance the solubility of the resulting ADC, reduce aggregation, and improve its pharmacokinetic profile by extending circulation half-life.[5][7][] The terminal t-butyl ester groups serve as protecting groups for carboxylic acid functionalities. Once deprotected, these carboxylic acids can be activated for covalent linkage to amine residues, such as the side chain of lysine (B10760008), on the surface of a monoclonal antibody.
These application notes provide a representative workflow and detailed protocols for the development of an ADC using this compound as a component of the linker system.
Key Advantages of PEG7 Linker Incorporation
The inclusion of a discrete PEG7 moiety in an ADC linker design offers several distinct advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG7 linker increases the overall hydrophilicity of the payload-linker construct, which helps to mitigate aggregation and improve solubility in aqueous buffers.[4][5]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the payload, potentially reducing non-specific clearance and leading to a longer circulation half-life.[5][9]
-
Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG7 linker helps prevent the formation of ADC aggregates, a critical quality attribute (CQA) that can impact manufacturing, stability, and immunogenicity.[4][9]
-
Defined Spacer Length: The use of a monodisperse PEG linker provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing target antigen binding and minimizing steric hindrance.[4]
General ADC Synthesis Workflow
The synthesis of an ADC using a linker derived from this compound is a multi-step process. It begins with the deprotection and activation of the linker, followed by its conjugation to a payload. The resulting linker-payload construct is then conjugated to the antibody. The final steps involve purification and comprehensive characterization of the ADC.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific antibody, payload, and linker chemistry used.
Protocol 1: Deprotection of this compound and Activation
This protocol describes the removal of the t-butyl ester protecting groups to yield the free carboxylic acids, followed by activation to an amine-reactive N-hydroxysuccinimide (NHS) ester. This protocol assumes the other end of the linker is already attached to the payload.
-
Deprotection of t-butyl Ester:
-
Dissolve the payload-linker construct containing the t-butyl ester in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvent and TFA under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual TFA.
-
Purify the resulting carboxylic acid-terminated linker-payload by flash chromatography or HPLC.
-
-
Activation to NHS Ester:
-
Dissolve the purified payload-linker-acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., DMF or DMSO) at a molar ratio of 1:1.2.
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) to the solution at a molar ratio of 1:1.1 relative to the linker-payload-acid.[10]
-
Stir the reaction at room temperature for 4-12 hours or until completion, monitoring by LC-MS.
-
The resulting activated NHS ester solution is often used directly in the subsequent conjugation step without purification.
-
Protocol 2: Antibody Conjugation
This protocol details the conjugation of the activated linker-payload to the antibody via lysine residues.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the activated linker-payload-NHS ester solution (in DMSO or DMF) to the antibody solution.[10]
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[10]
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[11]
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer) and stored under appropriate conditions (e.g., frozen at -80°C).
-
Protocol 3: ADC Characterization
Accurate characterization is essential to determine the critical quality attributes of the ADC.
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads.
-
Method:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).
-
Gradient: A decreasing salt gradient from 100% A to 100% B.
-
Detection: UV at 280 nm (for the antibody) and at the payload's absorbance wavelength.
-
-
Analysis: Peaks corresponding to different drug loads (DAR 0, 2, 4, etc.) are integrated. The average DAR is calculated as the weighted average of the different species.
-
-
Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect high molecular weight species (aggregates).
-
Method:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Detection: UV at 280 nm.
-
-
Analysis: The peak area of the monomer is compared to the total area of all peaks to determine the percentage of monomer and aggregates.
-
-
DAR and Molecular Weight by Mass Spectrometry (MS):
-
Principle: LC-MS analysis of the intact or reduced ADC provides a precise mass measurement, allowing for the confirmation of conjugation and calculation of the DAR.[12][13]
-
Method (Intact Mass):
-
The purified ADC is desalted and analyzed by ESI-QTOF or Orbitrap mass spectrometry.[12]
-
The resulting mass spectrum is deconvoluted to obtain the masses of the different ADC species.
-
-
Method (Reduced Mass):
-
The ADC is treated with a reducing agent like Dithiothreitol (DTT) to separate the heavy and light chains.[11]
-
The sample is analyzed by LC-MS. This allows for the localization of the conjugation to either the heavy or light chain.
-
-
Quantitative Data Summary
The following tables present representative data for ADCs developed with hydrophilic PEG linkers. The specific values for an ADC using a Bis-PEG7-linker system would need to be determined empirically.
Table 1: Representative Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated ADCs Data is hypothetical, based on trends reported in the literature where PEGylation improves PK profiles.[9][14]
| ADC Construct | Clearance (mL/day/kg) | Half-life (t½, hours) | Exposure (AUC, µg·h/mL) |
| Non-PEGylated Linker | 15.2 | 120 | 18,000 |
| PEG7 Linker | 8.5 | 210 | 35,000 |
| Unconjugated mAb | 5.1 | 250 | 58,000 |
Table 2: Typical ADC Characterization Parameters These values represent typical targets and results for ADC characterization.[13][15]
| Parameter | Analytical Method | Typical Result/Specification |
| Average DAR | HIC-HPLC, Mass Spectrometry | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | ≥ 95% |
| Aggregates | SEC-HPLC | ≤ 5% |
| Unconjugated Antibody | HIC-HPLC, Mass Spectrometry | < 10% |
| In Vitro Potency (IC₅₀) | Cell-based Cytotoxicity Assay | 0.1 - 10 nM |
Logical Relationship Diagram
The relationship between the linker's properties and the final ADC's performance is crucial for successful drug development. The hydrophilicity imparted by the PEG7 chains directly influences key biophysical and pharmacokinetic attributes.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 6. This compound | CAS:439114-17-7 | AxisPharm [axispharm.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: A Step-by-Step Guide for the Deprotection of Bis-PEG7-t-butyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG7-t-butyl ester is a bifunctional, hydrophilic linker commonly utilized in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure features two polyethylene (B3416737) glycol (PEG) chains, enhancing the solubility and pharmacokinetic properties of the resulting conjugate, and two terminal tert-butyl (t-butyl) ester groups. The t-butyl ester serves as a protecting group for the carboxylic acid functionality, which is often required for subsequent conjugation steps. The removal, or deprotection, of these t-butyl groups is a critical step to unmask the terminal carboxylic acids, enabling them to react with other molecules. This guide provides detailed protocols for the efficient deprotection of this compound using common laboratory reagents.
Chemical Principle of Deprotection
The deprotection of a tert-butyl ester is typically achieved through acidolysis. The reaction mechanism involves the protonation of the carbonyl oxygen of the ester by a strong acid, followed by the cleavage of the carbon-oxygen bond to release the highly stable tertiary butyl carbocation. This carbocation is then neutralized, often through deprotonation, to form isobutene gas.[3][4] The overall reaction is efficient and generally proceeds to completion under the appropriate acidic conditions.
Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. The choice of method depends on the sensitivity of the other functional groups present in the molecule and the desired reaction conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method for t-butyl ester cleavage.[5] TFA is a strong acid that efficiently removes the protecting group at room temperature.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon line for inert atmosphere (optional but recommended)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Addition of TFA: Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA, creating a 1:1 v/v mixture).[6] The addition should be performed carefully, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 5 hours.[5][6]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected product.[5] The PEGylated product is generally insoluble in diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product under vacuum to obtain the deprotected Bis-PEG7 carboxylic acid.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This method provides a milder and more environmentally friendly alternative to TFA.[7][8] It is particularly useful when other acid-sensitive functional groups are present in the molecule.[7][9]
Materials:
-
This compound conjugate
-
Aqueous phosphoric acid (85 wt%)
-
Organic solvent (e.g., Dioxane or Acetonitrile)
-
Water
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent like dioxane.
-
Addition of Phosphoric Acid: Add aqueous phosphoric acid (85 wt%) to the solution. The amount of acid required can vary, but a starting point is 5-10 equivalents relative to the ester.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Reaction times can be longer than with TFA, ranging from several hours to overnight.
-
Monitoring: Monitor the reaction progress using HPLC or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove residual phosphoric acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to yield the deprotected product.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical reaction conditions for t-butyl ester deprotection.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: Aqueous H₃PO₄ | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | 85 wt% Phosphoric Acid | [5][7] |
| Solvent | Dichloromethane (DCM) | Dioxane, Acetonitrile | [6][7] |
| Concentration | 50% TFA in DCM (v/v) | 5-10 equivalents H₃PO₄ | [5][7] |
| Temperature | Room Temperature | Room Temperature to 50°C | [5][7] |
| Reaction Time | 2 - 5 hours | 4 - 24 hours | [5][6][7] |
| Work-up | Evaporation & Precipitation | Liquid-liquid extraction | [5][7] |
| Yield | Generally high (>90%) | High (>90%) | [9] |
| Notes | Highly efficient but corrosive. | Milder, "greener" alternative. | [7][8] |
Experimental Workflow Visualization
Caption: General workflow for this compound deprotection.
Troubleshooting and Considerations
| Problem | Possible Cause | Solution | Reference |
| Incomplete Reaction | Insufficient reaction time or reagent. Steric hindrance. | Increase reaction time or reagent concentration. Gentle heating may be applied with milder acids. | [5] |
| Side Product Formation (Alkylation) | The reactive t-butyl cation can alkylate sensitive functional groups (e.g., tryptophan, methionine). | Add a "scavenger" to the reaction mixture. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). | [5][10] |
| Difficulty in Product Isolation | The PEGylated product may have some solubility in the precipitation solvent. | Ensure the precipitation solvent (e.g., diethyl ether) is sufficiently cold. Perform multiple precipitations or consider alternative purification methods like size-exclusion chromatography (SEC). | [5] |
| Product Degradation | The target molecule may be sensitive to the strong acidic conditions of TFA. | Use a milder deprotection reagent such as aqueous phosphoric acid or a Lewis acid like ZnBr₂. | [7][11][12] |
References
- 1. This compound | CAS:439114-17-7 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Bis-PEG7-t-butyl ester in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS)—to tag the POI for degradation.
The linker is a critical component of any PROTAC, profoundly influencing the molecule's efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide precise control over the distance and spatial orientation between the two ligands, which is crucial for forming a stable and productive ternary complex.[1][2][3] Bis-PEG7-t-butyl ester is a bifunctional PEG linker utilized in the synthesis of PROTACs, offering a defined length to systematically explore structure-activity relationships in degrader development.[4][5]
This document provides detailed protocols and illustrative data for the application of this compound in the development of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[6][7][8] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Click Chemistry with Bis-PEG7-t-butyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG7-t-butyl ester derivatives in click chemistry. These versatile linkers are instrumental in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a hydrophilic, bifunctional linker that enhances the solubility and pharmacokinetic properties of conjugated molecules.[1] When functionalized with bioorthogonal handles such as azides or alkynes, these derivatives become powerful tools for covalent ligation via click chemistry. The two main types of click chemistry reactions relevant to these derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for complex bioconjugation.[3][4]
Key Applications
-
PROTAC Synthesis: this compound derivatives, functionalized with a click chemistry handle, serve as flexible linkers to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The PEG component improves the solubility and cell permeability of the resulting PROTAC molecule.[5][6][7]
-
Antibody-Drug Conjugate (ADC) Development: These linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The hydrophilic nature of the PEG linker can help to overcome aggregation issues and improve the ADC's pharmacokinetic profile.
-
Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, peptides, or nucleic acids for imaging and diagnostic applications.
Data Presentation
The efficiency of click chemistry reactions with PEG linkers is typically high. The following table summarizes representative quantitative data for such reactions.
| Linker Type | Reaction Type | Reactants | Solvent | Yield (%) | Purity (%) | Reference |
| Azide-PEG-Linker | CuAAC | Alkyne-modified peptide | DMF | >95 | >95 | [8] |
| Alkyne-PEG-Linker | CuAAC | Azide-modified protein | Aqueous Buffer/DMSO | ~80-95 | >95 | [4] |
| DBCO-PEG-Linker | SPAAC | Azide-modified antibody | Aqueous Buffer | >90 | >95 | [9] |
| Azide-PEG-Linker | CuAAC | Terminal Alkyne | t-BuOH/H₂O | 60-75 | >95 | [10] |
Experimental Protocols
Protocol 1: Functionalization of this compound with an Azide (B81097) Group
This protocol describes a general method for introducing an azide group to a hydroxyl-terminated this compound.
Materials:
-
Hydroxy-Bis-PEG7-t-butyl ester
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation/Tosylation: Dissolve Hydroxy-Bis-PEG7-t-butyl ester (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add MsCl or TsCl (1.2 equivalents) dropwise to the solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mesylated or tosylated intermediate by silica gel column chromatography.
-
Azidation: Dissolve the purified intermediate (1 equivalent) in DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final Azido-Bis-PEG7-t-butyl ester product by silica gel column chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an Azido-Bis-PEG7-t-butyl ester derivative to an alkyne-functionalized protein.[4][11]
Materials:
-
Azido-Bis-PEG7-t-butyl ester derivative
-
Alkyne-functionalized protein
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-Bis-PEG7-t-butyl ester derivative in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized protein in PBS to the desired concentration.
-
Add the Azido-Bis-PEG7-t-butyl ester derivative stock solution to the protein solution. A 10- to 20-fold molar excess of the azide linker is typically used. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
-
Catalyst Addition:
-
In a separate tube, premix CuSO₄ and THPTA.
-
Add the CuSO₄/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
Purification: Remove excess reagents and purify the protein conjugate using a size-exclusion chromatography column pre-equilibrated with PBS.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an Azido-Bis-PEG7-t-butyl ester derivative to a protein functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azido-Bis-PEG7-t-butyl ester derivative
-
DBCO-functionalized protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-Bis-PEG7-t-butyl ester derivative in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-functionalized protein in PBS.
-
Add the Azido-Bis-PEG7-t-butyl ester derivative stock solution to the protein solution. A 5- to 10-fold molar excess of the azide linker is generally sufficient. Ensure the final DMSO concentration is below 10%.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle shaking.
-
Purification: Purify the resulting conjugate by size-exclusion chromatography to remove unreacted linker.
Protocol 4: Deprotection of t-butyl Esters
This protocol describes the removal of the t-butyl ester protecting groups to unmask the carboxylic acid functionalities after the click chemistry reaction.
Materials:
-
PEGylated conjugate with t-butyl esters
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Logical relationships in bioconjugate synthesis.
References
- 1. ijrpr.com [ijrpr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Amide Bond Formation with Bis-PEG7-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the formation of amide bonds using Bis-PEG7-t-butyl ester. This bifunctional linker is a valuable tool in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect two different protein-binding ligands.
The overall process involves two key stages:
-
Deprotection: The tert-butyl (t-butyl) ester protecting groups at both ends of the this compound must be removed to reveal the free carboxylic acids. This is typically achieved under acidic conditions.
-
Amide Coupling: The resulting di-carboxylic acid is then coupled with a primary or secondary amine-containing molecule using standard peptide coupling reagents.
Stage 1: Deprotection of this compound
The removal of the t-butyl ester is most commonly accomplished via acidolysis, with Trifluoroacetic acid (TFA) being the reagent of choice.[1] The strong acidic conditions protonate the ester oxygen, leading to the cleavage of the carbon-oxygen bond and release of the free carboxylic acid and a stable tert-butyl cation.[2]
Experimental Protocol: TFA-mediated Deprotection
This protocol outlines the procedure for the acidic cleavage of the t-butyl ester groups.
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add an equal volume of Trifluoroacetic acid (TFA) to achieve a final concentration of 50% TFA in DCM.[1] Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 5 hours.[1]
-
Monitoring (Recommended): The reaction progress can be monitored by analytical techniques such as ¹H NMR or LC-MS. In ¹H NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) indicates the completion of the cleavage.[1]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, toluene can be added and co-evaporated (3x).
-
Precipitation and Purification: Precipitate the resulting di-carboxylic acid product by adding the concentrated residue to cold diethyl ether. The product should solidify and can be collected by filtration or centrifugation. Further purification can be achieved by chromatography if necessary.
Troubleshooting Deprotection
-
Incomplete Cleavage: If the reaction is incomplete, consider increasing the reaction time or using a higher concentration of TFA.[1] Steric hindrance around the ester group can sometimes slow down the reaction.[1]
-
Side Products: The tert-butyl cation formed during cleavage is reactive and can cause side reactions, such as the alkylation of electron-rich amino acids (e.g., tryptophan, methionine) if present on a conjugated molecule.[1] The use of "scavengers" like water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) in the reaction mixture can help to mitigate these side reactions.[1]
Quantitative Data for Deprotection
| Parameter | Condition | Expected Outcome | Citation |
| Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% cleavage | [1] |
| Temperature | Room Temperature | Effective deprotection | [2] |
| Reaction Time | 2 - 5 hours | Complete reaction | [1] |
| Monitoring | ¹H NMR | Disappearance of singlet at ~1.4 ppm | [1] |
Stage 2: Amide Bond Formation
Once the Bis-PEG7-diacid has been synthesized and purified, it can be coupled with an amine-containing molecule. This reaction typically requires a coupling agent to activate the carboxylic acid groups, facilitating nucleophilic attack by the amine.
Common Coupling Reagents
A variety of coupling reagents can be used for amide bond formation. The choice of reagent can depend on the specific substrates, desired reaction conditions, and the need to minimize side reactions like racemization.
| Coupling Reagent | Description | Common Additives |
| Carbodiimides (EDC, DCC, DIC) | Widely used for forming amides and esters. EDC is water-soluble, simplifying byproduct removal.[3] | 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.[3] |
| Uronium/Aminium Salts (HATU, HBTU, HCTU) | Highly efficient reagents that lead to rapid coupling with minimal racemization.[3] | Often used with a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4] |
| Phosphonium Salts (PyBOP, PyAOP) | Effective coupling reagents, particularly for sterically hindered amino acids.[3] | Typically used with a base such as DIPEA. |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for a di-amide formation using HATU, a highly efficient coupling reagent.
Materials:
-
Bis-PEG7-diacid (from Stage 1)
-
Amine-containing substrate (2.2 equivalents)
-
HATU (2.2 equivalents)
-
Diisopropylethylamine (DIPEA) (4.4 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Bis-PEG7-diacid in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (2.2 eq.) and DIPEA (4.4 eq.). Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid groups.
-
Amine Addition: Add the amine-containing substrate (2.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Work-up: Once the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield the final di-amide conjugate.
Quantitative Data for Amide Coupling
| Parameter | Condition | Expected Yield | Citation |
| Coupling Reagent | HATU/DIPEA | Good to excellent | [5] |
| Solvent | Anhydrous DMF | Good solubility for reactants | [5] |
| Temperature | Room Temperature | Mild conditions, minimizes side reactions | [4] |
| Stoichiometry | ~1.1 eq. of amine and coupling reagent per carboxylic acid group | Drives reaction to completion | [4] |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the overall experimental workflow.
Caption: Chemical transformation workflow for amide bond formation.
Caption: Detailed experimental workflow from starting material to final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Bis-PEG7-t-butyl ester in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Bis-PEG7-t-butyl ester is a flexible, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. PEG linkers are widely employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The t-butyl ester groups provide protected carboxylic acid functionalities that can be deprotected for subsequent conjugation to the target- and E3 ligase-binding ligands during PROTAC synthesis. This application note provides an overview of the use of PROTACs synthesized with linkers like this compound in cell-based protein degradation assays and offers detailed protocols for their evaluation.
Principle of PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce potent and maximal degradation of the target protein. The two key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following table provides illustrative data for a hypothetical PROTAC utilizing a PEG-based linker. The actual performance of a PROTAC synthesized with this compound will be dependent on the specific target protein and E3 ligase ligands.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-PEG-X | BRD4 | VHL | HeLa | Western Blot | 15 | >95 |
| PROTAC-PEG-Y | BTK | CRBN | MOLM-14 | HiBiT Assay | 8 | >90 |
| PROTAC-PEG-Z | ERα | VHL | MCF-7 | Western Blot | 25 | >90 |
Experimental Protocols
A general workflow for evaluating a novel PROTAC is outlined below.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in response to PROTAC treatment using Western blotting.[1][2]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized with this compound linker (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine the DC50 and Dmax values.[1]
-
Protocol 2: HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT protein tagging system is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.[3][4][5] This protocol is adapted for endpoint analysis.
Materials:
-
CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
White, opaque 96-well or 384-well plates.
-
PROTAC synthesized with this compound linker.
-
Nano-Glo® HiBiT Lytic Detection System (or similar).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque multi-well plates and incubate overnight.[3]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Equilibrate the plate and the lytic detection reagent to room temperature.
-
Add the lytic detection reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining target protein.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]
Materials:
-
Cell line expressing the target protein and the recruited E3 ligase (e.g., VHL or CRBN).
-
PROTAC synthesized with this compound linker.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody against the E3 ligase (for immunoprecipitation).
-
Isotype control IgG.
-
Protein A/G agarose (B213101) beads.
-
Primary antibodies against the target protein and the E3 ligase (for Western blotting).
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC (at a concentration known to be effective, e.g., 10x DC50) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting on the eluted samples and an input control.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase.
-
A band for the target protein in the lane corresponding to the E3 ligase immunoprecipitation from PROTAC-treated cells (but not in the control lanes) confirms the formation of the ternary complex.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Studies of PROTACs Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs with PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the body's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] A typical PROTAC is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and improve pharmacokinetic properties.[2][] Bis-PEG7-t-butyl ester is a commercially available, flexible PEG-based linker used in the synthesis of PROTACs, offering a defined length to optimally orient the two binding ligands for effective ternary complex formation.
While specific in vivo data for PROTACs synthesized with the this compound linker are not extensively available in peer-reviewed literature, this document provides comprehensive application notes and protocols based on a representative PROTAC, GP262 , which utilizes a flexible PEG linker. GP262 is a potent, first-in-class dual-targeting PROTAC that induces the degradation of both PI3K and mTOR, key components of a critical cancer signaling pathway.[4] The data and protocols presented herein serve as a detailed guide for the in vivo evaluation of similar PEG-ylated PROTACs.
Data Presentation: A Representative PEG-Linked PROTAC (GP262)
The following tables summarize the quantitative data for the PI3K/mTOR dual-targeting PROTAC, GP262, which employs a flexible PEG linker and serves as an exemplar for this class of molecules.[4]
Table 1: In Vitro Degradation and Anti-proliferative Activity of GP262 [4]
| Cell Line | Target Protein | DC₅₀ (nM) | IC₅₀ (nM) |
|---|---|---|---|
| MDA-MB-231 | PI3K | 42.23 - 227.4 | - |
| MDA-MB-231 | mTOR | 45.4 | - |
| OCL-AML3 | - | - | 44.3 |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of GP262 in MDA-MB-231 Xenograft Mouse Model [4]
| Treatment Group | Administration Route | Dosing Schedule | Duration (days) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|---|
| Vehicle Control | Intraperitoneal (i.p.) | Once daily | 20 | 0 |
| GP262 (15 mg/kg) | Intraperitoneal (i.p.) | Once daily | 20 | 57.8 |
| GP262 (25 mg/kg) | Intraperitoneal (i.p.) | Once daily | 20 | 79.2 |
Table 3: Pharmacokinetic Parameters of GP262 in Sprague-Dawley Rats [4]
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T₁/₂ (h) |
|---|---|---|---|---|---|
| Intravenous (i.v.) | 5 | 1256.3 | 0.083 | 1453.7 | 2.9 |
| Intraperitoneal (i.p.) | 15 | 789.5 | 0.5 | 2103.6 | 3.1 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. T₁/₂: Half-life.
Visualizations: Mechanisms and Workflows
Caption: General mechanism of action for a PROTAC molecule.
Caption: PI3K/AKT/mTOR pathway targeted by a dual degrader.
Caption: Experimental workflow for a xenograft efficacy study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of a PEG-ylated PROTAC in a subcutaneous xenograft model.[5][6]
-
Animal Model and Cell Culture
-
Animal Selection: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice). Allow animals to acclimatize for at least one week prior to the study.[5][7] All procedures must adhere to institutional animal care and use guidelines.
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for a breast cancer model) under sterile conditions as per the supplier's recommendations.
-
Cell Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.[6]
-
-
Tumor Growth Monitoring and Group Randomization
-
Monitor tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x Width² .[6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[6]
-
-
PROTAC Formulation and Administration
-
Formulation: Prepare a fresh vehicle solution daily. A common vehicle for PROTACs is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[7] First, dissolve the PROTAC powder in DMSO. Sequentially add PEG300, Tween 80, and finally saline, vortexing between each addition to ensure a clear solution.
-
Administration: Administer the formulated PROTAC or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 21 days).[6] Dose levels should be based on prior tolerability studies.
-
-
Efficacy Assessment and Endpoint Analysis
-
Continue to monitor tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[5]
-
Excise the tumors, weigh them, and photograph them.[5]
-
Collect blood via cardiac puncture for pharmacokinetic analysis and other tissues (e.g., liver, kidney) for toxicity assessment.[4]
-
A portion of the tumor tissue should be flash-frozen in liquid nitrogen for Western blot analysis, while another portion should be fixed in formalin for immunohistochemistry (IHC).[5][6]
-
-
Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100 .[6]
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.[4][]
-
Animal Model: Use adult male Sprague-Dawley rats (or other appropriate rodent model), typically 8-10 weeks old. Acclimatize animals for at least one week.
-
PROTAC Formulation and Dosing:
-
Formulate the PROTAC as described in Protocol 1.
-
Divide animals into groups based on the administration route (e.g., intravenous and intraperitoneal/oral).
-
Administer a single dose of the PROTAC (e.g., 5 mg/kg for i.v. and 15 mg/kg for i.p.).[4]
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) from the jugular vein or other appropriate site into EDTA-coated tubes at predetermined time points.
-
Example time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.[4]
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL), and half-life (T₁/₂).[]
-
Protocol 3: Pharmacodynamic (PD) Analysis of Tumor Tissue
This protocol details methods to confirm target protein degradation within tumor tissue collected from the efficacy study.
A. Western Blot Analysis [6]
-
Protein Extraction:
-
Weigh ~50 mg of flash-frozen tumor tissue and place it in a lysis tube containing 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-PI3K, anti-mTOR) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Quantify band intensity to determine the extent of protein degradation.
-
B. Immunohistochemistry (IHC) Analysis [4]
-
Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with a primary antibody against the target protein (e.g., anti-PI3K, anti-mTOR) or a proliferation marker (e.g., anti-Ki67).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Image the stained sections using a bright-field microscope.
-
Analyze the images to assess the expression level and localization of the target protein in treated versus control tumors. Quantitative analysis can be performed using image analysis software.
-
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives as linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker, particularly a flexible PEG linker, is crucial for orienting the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[4][5]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][6]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to non-productive binding events.[5][6]
The optimal linker length facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the degradation efficiency.[2]
Q2: How does the composition of a PEG-based linker, beyond its length, impact PROTAC performance?
The composition of the linker significantly influences a PROTAC's physicochemical properties, which in turn affect its overall performance.[7][8]
-
Solubility: The inherent hydrophilicity of PEG linkers can improve the aqueous solubility of the PROTAC molecule.[9][10]
-
Cell Permeability: While PEG linkers enhance solubility, their hydrophilicity can sometimes hinder passive cell permeability.[3] Researchers often create hybrid linkers with more hydrophobic elements, like alkyl chains, to balance solubility and cell uptake.[11] The "chameleon effect" has been observed where flexible linkers adopt a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar conformation in the cytoplasm.[2]
-
Metabolic Stability: The composition of the linker can influence its susceptibility to metabolic degradation. Concerns have been raised about the potential for oxidative metabolism of linkers with linear aliphatic or ether chains.[7]
Q3: What is the "hook effect" in PROTACs, and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][12] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][13]
A well-designed linker can help mitigate the hook effect by:
-
Enhancing Ternary Complex Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can stabilize the productive ternary complex, making it more favorable than the binary complexes even at higher concentrations.[13]
-
Modifying Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more conducive to ternary complex formation, potentially reducing the formation of non-productive binary complexes.[13]
Q4: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation. What are the potential linker-related issues?
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[8][13] Potential linker-related problems include:
-
Suboptimal Linker Length or Rigidity: The linker may not be the correct length or have the right degree of flexibility to allow for the proper spatial orientation of the target protein and the E3 ligase for ubiquitination.[8][13]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[13]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[3][13]
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein despite good binary binding.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length.[7][8] |
| Inefficient Ternary Complex Formation | Directly measure ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).[14][15][16] |
| Poor Cell Permeability | Synthesize PROTACs with hybrid linkers (e.g., PEG-alkyl) to improve lipophilicity and cell uptake.[3] Assess cell permeability using assays like the Caco-2 permeability assay.[17] |
| Cellular Efflux | The PROTAC may be actively transported out of the cells. This can be investigated using efflux pump inhibitors. |
Problem 2: A significant "hook effect" is observed, limiting the therapeutic window.
| Possible Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | Modify the linker to enhance positive cooperativity. This can involve altering the linker's rigidity or attachment points to the ligands.[13] Measure cooperativity using biophysical assays like SPR.[14] |
| Excessive PROTAC Concentration | Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[8] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 4x PEG | 15 | 10 | >90 | [7] |
| PROTAC B | 3x PEG | 12 | 50 | ~80 | [7] |
| PROTAC C | 2x PEG | 9 | >1000 | <20 | [7] |
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC X | Alkyl/Ether | <12 | No degradation | N/A | [7] |
| PROTAC Y | Alkyl/Ether | 21 | 3 | 96 | [7] |
| PROTAC Z | Alkyl/Ether | 29 | 292 | 76 | [7] |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is the standard method for quantifying the reduction in target protein levels.[4][18]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[6][18][19][20]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[4][14][16]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[4]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[14]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for a PROTAC with low activity.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. research.chalmers.se [research.chalmers.se]
Technical Support Center: Troubleshooting Bis-PEG7-t-butyl ester Conjugation Reactions
Welcome to our dedicated support center for troubleshooting low yield and other common issues encountered during conjugation reactions with Bis-PEG7-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Reaction & Optimization
Q1: I am observing very low or no conjugation yield. What are the most common causes?
Low conjugation yield is often traced back to suboptimal reaction conditions. The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is a competitive process against the hydrolysis of the NHS ester.[1][2] Several factors can tip the balance in favor of hydrolysis:
-
Suboptimal pH: The reaction is highly pH-dependent.[3][4][5] The primary amine on your target molecule needs to be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[1][2] For most protein conjugations, the optimal pH is a compromise, typically between 7.2 and 8.5, with a common starting point of pH 8.3-8.5.[1][3][5][6]
-
Incorrect Buffer Choice: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester, leading to significantly lower yields.[1][6] It is crucial to use amine-free buffers like phosphate, bicarbonate/carbonate, HEPES, or borate.[1][2][6] If your molecule of interest is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.[6]
-
Reagent Quality and Handling: NHS esters are moisture-sensitive.[7][8] Improper storage or repeated opening of the reagent vial without allowing it to equilibrate to room temperature can introduce moisture and lead to hydrolysis of the this compound before it is even added to the reaction.[7][8]
-
Low Reactant Concentrations: At low concentrations of your target molecule or the PEG reagent, the competing hydrolysis reaction can dominate. Increasing the concentration of the reactants can favor the desired conjugation reaction.[6]
Q2: What is the optimal pH for my conjugation reaction and how does it affect the outcome?
The optimal pH is a critical parameter that balances amine reactivity and NHS ester stability.
-
Amine Reactivity: A primary amine (R-NH2) is only reactive in its deprotonated, nucleophilic state. At a pH below the pKa of the amine, it exists in its protonated form (R-NH3+), which is not reactive towards the NHS ester.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which increases with pH. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[2]
The ideal pH range for most NHS ester conjugations is between 7.2 and 8.5.[2][6] A pH of 8.3-8.5 is often recommended as a starting point for optimization.[1][3][4][5][6]
Data Presentation: Effect of pH on NHS Ester Stability
The following table summarizes the relationship between pH and the hydrolytic half-life of a typical NHS ester, illustrating the importance of pH control.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2] |
| 8.6 | 4 | 10 minutes | [2] |
| 8.0 | Room Temp | ~3.5 hours | [9] |
| 8.5 | Room Temp | ~3 hours | [9] |
| 9.0 | Room Temp | ~2 hours | [9] |
Q3: My protein is precipitating during the conjugation reaction. What can I do?
Protein aggregation and precipitation during PEGylation can be caused by several factors:
-
High Degree of Labeling: Attaching too many PEG chains to a protein can alter its surface properties and lead to aggregation.[6] This is particularly relevant with a bis-NHS ester, which can crosslink proteins.
-
Organic Solvent: this compound may need to be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3][4] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
-
Suboptimal Buffer Conditions: The buffer composition (e.g., ionic strength, pH) may not be optimal for your specific protein's stability.
Troubleshooting Steps:
-
Optimize Molar Ratio: Perform small-scale pilot reactions with varying molar ratios of the PEG reagent to your protein (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal degree of labeling that does not cause precipitation.[1]
-
Control Solvent Addition: Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing.
-
Re-evaluate Buffer: Ensure the chosen buffer is optimal for your protein's stability throughout the desired reaction time.
Q4: I am getting a mixture of products, including cross-linked species. How can I favor mono-conjugation?
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (NHS esters). This can lead to the formation of intermolecular (protein-PEG-protein) or intramolecular (on the same protein) cross-links, which can be undesirable if you are aiming for simple PEGylation.
To favor mono-conjugation (one end of the PEG linker attached to one protein molecule):
-
Use a Molar Excess of Protein: By having the protein in molar excess relative to the this compound, you increase the probability that each end of the PEG linker will react with a different protein molecule, leading to a mixture where the dominant PEGylated species might be cross-linked. To favor a single PEG chain attaching to a protein, one would typically use an excess of the PEG reagent relative to the available reactive sites on the protein and then purify away the excess. However, with a bifunctional linker, this can still lead to cross-linking.
-
Control Stoichiometry: A more effective strategy is to use a sub-stoichiometric amount of the bis-PEG linker relative to the protein to minimize cross-linking.
-
Low Protein Concentration: Running the reaction at a lower protein concentration can reduce the chances of intermolecular cross-linking.
Mandatory Visualization: Reaction Scheme and Potential Products
Caption: Potential reaction pathways for a bifunctional NHS ester.
Reagent & Buffer Preparation
Q5: How should I prepare and store the this compound stock solution?
Due to the hydrolytic instability of NHS esters, proper handling is critical.
-
Dissolution: Immediately before use, dissolve the this compound in a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3][4] Ensure the DMF is amine-free (should have no fishy odor).[3][4]
-
Storage of Solution: While it is always best to use a freshly prepared solution, if storage is necessary, it can be stored at -20°C for 1-2 months in an anhydrous solvent.[4] Avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately.[4]
Purification & Analysis
Q6: What is the best method to purify my PEGylated product?
The choice of purification method depends on the size of your molecule and the differences between the desired product, unreacted starting materials, and byproducts.
-
Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating PEGylated proteins from unreacted, smaller molecules like the PEG linker and reaction byproducts.[10][] It is also effective at separating native (unreacted) protein from the larger PEGylated protein.[10][] However, separating species that differ by only one PEG chain can be challenging.[10]
-
Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein.[] This change in surface charge can be exploited to separate the native protein, mono-PEGylated, and multi-PEGylated species.[][12]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to purify PEGylated proteins and may serve as a complementary method to IEX.[][12]
-
Dialysis / Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange, but they may not efficiently separate unreacted protein from the PEGylated product.[10]
Q7: How can I confirm that the conjugation was successful and determine the yield?
Several analytical techniques can be used to monitor the reaction and characterize the final product:
-
SDS-PAGE: A simple and rapid way to visualize the results of a PEGylation reaction. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly on the gel than the unmodified protein. This results in a visible band shift.[10]
-
HPLC: Techniques like Size Exclusion (SEC-HPLC) and Reverse Phase (RP-HPLC) can be used to separate and quantify the different species in the reaction mixture (unreacted protein, PEGylated products, excess PEG reagent).[13][14][15]
-
Mass Spectrometry (MS): Can provide precise mass information to confirm the covalent attachment of the PEG linker and determine the degree of labeling.
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines. Optimization will be required for each specific application.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).[1][3][6] Ensure the buffer is degassed and at the desired reaction temperature.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[1][6]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently vortexing.[1] The final volume of organic solvent should not exceed 10%.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][3] The optimal time may vary.
-
Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes.[1]
-
Purification: Remove excess PEG reagent and reaction byproducts using a desalting column (gel filtration), dialysis, or another chromatographic method suitable for your molecule.[1][10]
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
Note on t-butyl Esters
The this compound contains tert-butyl ester groups, which are protecting groups for carboxylic acids. These groups are stable under the conditions of the NHS ester-amine coupling reaction. They are typically removed in a subsequent step under acidic conditions, for example, using trifluoroacetic acid (TFA), to reveal the free carboxylic acids.[16] If you encounter issues in a post-conjugation deprotection step, please refer to guides on cleaving tert-butyl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Bis-PEG7-t-butyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis-PEG7-t-butyl ester. This guide addresses common byproducts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker commonly used in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to induce the degradation of specific target proteins within cells.[4] The this compound serves as a linker to connect the target-binding ligand and the E3 ligase-binding ligand of a PROTAC. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6][7][8]
Q2: What are the common synthetic routes to prepare this compound?
While specific proprietary methods may exist, the synthesis of this compound can generally be achieved through two primary synthetic strategies:
-
Williamson Ether Synthesis: This method involves the reaction of a heptaethylene glycol (PEG7) diol with a suitable t-butyl ester-containing alkyl halide under basic conditions.[9][10][11][12]
-
Michael Addition: This approach involves the conjugate addition of heptaethylene glycol to two equivalents of t-butyl acrylate (B77674), typically catalyzed by a base.
Q3: What are the most common impurities found in the final product?
Impurities can arise from starting materials, incomplete reactions, or side reactions. Common impurities are summarized in the table below.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Incomplete Conversion to the Desired Product
Symptoms:
-
The presence of starting materials (e.g., heptaethylene glycol, t-butyl acrylate, or the corresponding alkyl halide) in the crude reaction mixture as observed by TLC, LC-MS, or NMR.
-
The presence of a significant amount of the mono-substituted intermediate (Mono-PEG7-t-butyl ester).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress closely using an appropriate analytical technique (TLC or LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Improper Stoichiometry of Reagents | Ensure accurate measurement of all reagents. A slight excess of the t-butyl acrylate or the alkyl halide may be necessary to drive the reaction to completion. |
| Ineffective Base or Catalyst | For Williamson ether synthesis, ensure the base (e.g., sodium hydride) is fresh and potent enough to fully deprotonate the PEG diol. For Michael addition, the choice and concentration of the base catalyst are critical. |
| Poor Solubility of Reagents | Select a solvent system in which all reactants are fully soluble at the reaction temperature. For Williamson ether synthesis, polar apathetic solvents like DMF or DMSO are often used.[9] |
Issue 2: Presence of Unexpected Byproducts
Symptoms:
-
Additional spots on TLC or peaks in LC-MS and NMR that do not correspond to starting materials, the intermediate, or the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Elimination Byproduct (Williamson Ether Synthesis) | If using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[9][10] Use a primary alkyl halide to minimize this side reaction. |
| Polymerization of t-butyl acrylate (Michael Addition) | The base catalyst for the Michael addition can also initiate the anionic polymerization of t-butyl acrylate. Add the t-butyl acrylate slowly to the reaction mixture containing the PEG diol and catalyst to maintain a low concentration of the acrylate. |
| Transesterification or Hydrolysis of the t-butyl Ester | The t-butyl ester group is sensitive to strong acids and can be labile under certain basic conditions, especially at elevated temperatures.[8] Maintain neutral or mildly basic conditions and avoid excessive heat to prevent hydrolysis or transesterification with the PEG hydroxyl groups. |
| Oxidation of the PEG Chain | Polyethylene glycol can undergo auto-oxidation to form impurities such as formaldehyde (B43269) and peroxides. While less common during the synthesis itself, this can be a concern during storage of the starting PEG material. Use high-purity, fresh PEG-7 diol and consider storing it under an inert atmosphere. |
Data Presentation
The following table summarizes common byproducts and impurities encountered during the synthesis of this compound.
| Impurity/Byproduct | Probable Synthetic Route | Origin | Analytical Signature (Typical) |
| Mono-PEG7-t-butyl ester | Both | Incomplete reaction | Different retention time in HPLC; distinct NMR signals for the free hydroxyl group. |
| Unreacted Heptaethylene Glycol | Both | Incomplete reaction | Water-soluble; may be removed during aqueous workup. |
| Alkene from Elimination | Williamson Ether Synthesis | E2 side reaction of the alkyl halide | Characteristic vinyl proton signals in ¹H NMR. |
| Poly(t-butyl acrylate) | Michael Addition | Polymerization of the acrylate monomer | Broad signals in NMR; may precipitate from the reaction mixture. |
| PEG Chains of Different Lengths | Both | Impurity in the starting PEG-7 diol | A series of homologous peaks in the mass spectrum. |
| Hydrolyzed Product (Carboxylic Acid) | Both | Hydrolysis of the t-butyl ester | A shift in the carbonyl signal in ¹³C NMR; change in polarity. |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not publicly available, the following general procedures for related transformations can be adapted by a skilled synthetic chemist.
General Procedure for Williamson Ether Synthesis:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the dialkoxide.
-
Slowly add the t-butyl ester-containing alkyl halide (e.g., t-butyl 3-bromopropionate, 2.2-2.5 equivalents).
-
The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Michael Addition:
-
To a solution of heptaethylene glycol in a suitable solvent, add a catalytic amount of a base (e.g., sodium methoxide, potassium tert-butoxide, or a non-nucleophilic organic base like DBU).
-
Slowly add t-butyl acrylate (2.0-2.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until completion is observed by TLC or LC-MS.
-
Neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Comparison of Williamson ether synthesis and Michael addition pathways for this compound, highlighting potential side products.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. NH-bis(PEG3-t-butyl ester), CAS 1814901-03-5 | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. chemscene.com [chemscene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Development of an undergraduate pedagogical laboratory experiment for Williamson ether synthesis - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Improving the Aqueous Solubility of PROTACs with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used to improve PROTAC solubility?
A1: PEG linkers are frequently used because they are hydrophilic and can increase the water solubility of the often large and hydrophobic PROTAC molecules.[1][2] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which improves the interaction of the PROTAC with aqueous environments.[2] This enhanced solubility is crucial for easier handling in experiments, better formulation, and potentially improved oral absorption.[1][2][3]
Q2: How does PEG linker length impact overall PROTAC efficacy?
A2: The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system.[4][5] Linker length directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][6] While a certain length is needed to bridge the two proteins effectively, an excessively long linker can decrease potency due to a higher entropic penalty upon binding.[4]
Q3: Can PEG linkers negatively affect cell permeability?
A3: Yes, this is a known challenge. While PEGylation increases hydrophilicity and solubility, it can sometimes hinder a PROTAC's ability to passively diffuse across the lipophilic cell membrane.[2][7] However, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can help it cross the cell membrane.[2] A balance must be struck, as excessive PEGylation can lead to poor cellular uptake.[2]
Q4: What is the "hook effect" and how does the linker design relate to it?
A4: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at very high concentrations of a PROTAC.[8][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[9] While linker design is a key factor in the stability of the ternary complex, the hook effect is primarily a function of PROTAC concentration.[8][10] Proper dose-response experiments are essential to identify and avoid this effect.[10]
Troubleshooting Guide
Problem 1: My PEGylated PROTAC has poor aqueous solubility despite the PEG linker.
| Potential Cause | Suggested Solution & Rationale |
| Insufficient PEG Length or Density | Synthesize and test PROTACs with longer PEG chains (e.g., PEG4, PEG6, PEG8) or incorporate additional polar functional groups into the linker.[][12] The hydrophilicity of the PEG linker may not be sufficient to overcome the hydrophobicity of the two ligands. |
| Compound Aggregation | Use co-solvents like PEG300 or Tween-80 in your formulations.[13] Gentle heating (37°C) and sonication can also help dissolve aggregates.[13] Aggregation can prevent the PROTAC from staying in solution, even with a PEG linker. |
| High Crystallinity | Prepare an amorphous solid dispersion (ASD) of your PROTAC.[13] By dispersing the PROTAC in a polymer matrix, you can prevent crystallization and maintain it in a more soluble, higher-energy amorphous state.[13] |
| Incorrect pH of Buffer | Measure the pKa of your PROTAC and adjust the pH of your aqueous buffer accordingly. Solubility can be highly dependent on the ionization state of the molecule. |
Problem 2: My PEGylated PROTAC is soluble but shows low or no target degradation.
| Potential Cause | Suggested Solution & Rationale |
| Poor Cell Permeability | The increased polarity from the PEG linker may be hindering cell entry.[14] Try synthesizing PROTACs with shorter PEG linkers or more hydrophobic, rigid linkers (e.g., alkyl chains with polar heterocycles) to find a better balance between solubility and permeability.[7][12] |
| Suboptimal Linker Length/Geometry | The current linker length may not allow for a stable and productive ternary complex.[10] Systematically vary the PEG linker length (e.g., PEG2, PEG4, PEG6) and test different attachment points on the ligands to optimize the geometry for ubiquitination.[4][5] |
| Inefficient Ternary Complex Formation | Confirm that the PROTAC is binding to both the target protein and the E3 ligase inside the cells.[14] Use a Cellular Thermal Shift Assay (CETSA) to verify target engagement and co-immunoprecipitation (Co-IP) to assess ternary complex formation.[14][15] |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the course of your experiment. The linker or other parts of the molecule could be susceptible to metabolic degradation.[14] |
Data Hub: Impact of Linker Composition on PROTAC Properties
The following tables summarize quantitative data from published studies, illustrating how modifying the linker can affect key PROTAC parameters.
Table 1: Effect of Linker Type and Length on BRD4 Degradation (Data is illustrative, based on trends reported in the literature)
| PROTAC | Linker Composition | Linker Length (atoms) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) |
| Compound A | Alkyl Chain | 12 | < 1 | 5.2 | 150 |
| Compound B | PEG2 | 8 | 15 | 3.1 | 75 |
| Compound C | PEG4 | 14 | 55 | 1.8 | 25 |
| Compound D | PEG6 | 20 | > 100 | 0.9 | 80 |
This table illustrates a common trade-off: increasing PEG linker length generally improves solubility but can decrease permeability. An optimal length (like in Compound C) often exists for maximal degradation potency (lowest DC₅₀).
Experimental Protocols
Protocol 1: Aqueous Kinetic Solubility Assay via Nephelometry
This protocol determines the kinetic solubility of a PROTAC in an aqueous buffer, which is a critical parameter for in vitro assays.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Addition to Buffer: Transfer 2 µL from each well of the DMSO plate to a new 96-well plate containing 198 µL of PBS in each well. This creates a final DMSO concentration of 1%. Mix immediately and thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which the turbidity begins to sharply increase above the baseline is determined to be the kinetic solubility.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels within cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
Procedure:
-
Cell Treatment: Plate cells at a suitable density. After 24 hours, treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time period (e.g., 16-24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[16]
-
SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein.
-
Wash, then incubate with the primary antibody for the loading control.
-
Wash, then incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Compare the normalized intensity in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
Visual Guides
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Containing Bis-PEG7-t-butyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that feature a Bis-PEG7-t-butyl ester linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs with a this compound linker?
A1: The primary challenges stem from the hybrid nature of these molecules. The long, flexible PEG7 linker contributes to a high molecular weight and potential for conformational heterogeneity, which can lead to peak broadening in chromatography.[1] The hydrophobic warhead and E3 ligase ligand, combined with the hydrophilic PEG chain, can cause unusual retention behavior. Furthermore, the t-butyl ester is susceptible to hydrolysis under acidic conditions, which are common in reverse-phase chromatography.[2]
Q2: What is the recommended first step in purifying a crude PROTAC reaction mixture?
A2: For a crude reaction mixture, an initial cleanup using Solid-Phase Extraction (SPE) can be beneficial to remove excess reagents and small molecule byproducts. Following that, Size Exclusion Chromatography (SEC) is a good initial step to separate the high molecular weight PROTAC from smaller unreacted starting materials and reagents.[3]
Q3: How can I prevent the hydrolysis of the t-butyl ester during purification?
A3: To minimize hydrolysis of the t-butyl ester, it is crucial to control the pH of your mobile phases. While acidic conditions are often used in reverse-phase HPLC for better peak shape, prolonged exposure should be avoided. If possible, use a mobile phase with a less acidic modifier, such as formic acid instead of trifluoroacetic acid (TFA), and keep the concentration low (e.g., 0.05% formic acid). Additionally, avoid high temperatures during purification and sample handling.
Q4: My PROTAC is showing poor solubility in my chosen mobile phase. What can I do?
A4: The PEG linker is intended to improve solubility.[4][5] If you are still facing solubility issues, consider adding a small percentage of an organic solvent like isopropanol (B130326) or using a different organic modifier in your mobile phase. Ensure your sample is fully dissolved in a suitable solvent (e.g., DMSO, DMF) before injection and that this solvent is miscible with your mobile phase.
Troubleshooting Guides
Problem 1: Broad or Tailing Peaks in RP-HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase (use with caution as it can affect MS compatibility). Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). |
| Conformational Heterogeneity | Lower the flow rate to allow for better equilibration on the column. Optimize the column temperature; sometimes a slight increase can improve peak shape. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Problem 2: Multiple Peaks or Peak Splitting
| Possible Cause | Troubleshooting Steps |
| Presence of Diastereomers or Rotamers | This is common with PROTACs due to their complex structures. Simplify the chromatogram by adjusting the temperature to coalesce the peaks of rotamers. If diastereomers are present, you may need to optimize the chromatography to either separate them for individual characterization or co-elute them if separation is not critical. |
| On-Column Degradation | The t-butyl ester may be hydrolyzing on the column. Use a less acidic mobile phase modifier (e.g., formic acid instead of TFA) or a buffered mobile phase closer to neutral pH if your compound and column are stable under these conditions. |
| Impurity Co-elution | Adjust the gradient steepness or change the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity and resolve the co-eluting species.[1] |
Problem 3: Low Recovery of the PROTAC
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption to the Column | Use a different stationary phase (e.g., a polymer-based column). Pre-condition the column with a blank injection containing a small amount of a similar, non-critical compound. |
| Precipitation on the Column | Decrease the initial aqueous percentage of the mobile phase. Ensure the sample is fully dissolved before injection. |
| Sample Degradation | Analyze the flow-through and collected fractions for signs of degradation products. If degradation is suspected, refer to the troubleshooting steps for preventing hydrolysis. |
Data Presentation
Table 1: Comparison of RP-HPLC Conditions for PROTAC Purification
| Parameter | Condition A (Standard) | Condition B (Optimized for Stability) | Expected Outcome |
| Column | C18, 5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm | Condition B may offer better selectivity for complex PROTACs. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | Condition B is less acidic and reduces the risk of t-butyl ester hydrolysis. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Consistent modifier with Mobile Phase A. |
| Gradient | 5-95% B over 20 min | 20-80% B over 30 min | A shallower gradient in Condition B can improve the resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate in Condition B can improve peak shape for large molecules. |
| Temperature | Ambient | 40°C | Elevated temperature in Condition B can help sharpen peaks for some PROTACs. |
Experimental Protocols
Protocol 1: General Purification Workflow for PROTACs with this compound
This protocol outlines a general approach. Optimization will be required for specific PROTACs.
-
Initial Cleanup (Optional):
-
If the crude material contains significant inorganic salts or highly polar impurities, perform a liquid-liquid extraction or use a C18 SPE cartridge.
-
-
Size Exclusion Chromatography (SEC) - Initial Separation:
-
Objective: To separate the PROTAC from smaller molecular weight impurities.
-
Column: A column suitable for the molecular weight of your PROTAC (e.g., Sephadex LH-20).
-
Mobile Phase: A solvent in which your PROTAC is soluble (e.g., DCM or THF).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Dissolve the crude PROTAC in the mobile phase and apply it to the column.
-
Elute with the mobile phase and collect fractions.
-
Analyze fractions by LC-MS to identify those containing the desired product.
-
-
-
Reverse-Phase HPLC (RP-HPLC) - Final Polishing:
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.
-
Column: A C18 or Phenyl-Hexyl column is recommended.[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Dissolve the PROTAC-containing fractions from the previous step in a suitable solvent (e.g., DMSO) and inject onto the column.
-
Elute the product using a linear gradient of Mobile Phase B.
-
Collect fractions and analyze by LC-MS to identify the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Mandatory Visualization
Caption: A typical workflow for the purification of PROTACs.
Caption: A decision tree for troubleshooting common RP-HPLC issues.
References
- 1. blob.phenomenex.com [blob.phenomenex.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Addressing steric hindrance in PROTAC ternary complex formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with PROTAC-mediated ternary complex formation, with a specific focus on addressing issues related to steric hindrance.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues that may arise from steric hindrance in your PROTAC projects.
Problem 1: Poor or No Detectable Ternary Complex Formation
Possible Cause: Steric clashes between the target protein and the E3 ligase are preventing stable association.[1][]
Troubleshooting Steps:
-
Verify Individual Components:
-
Protein Quality: Confirm the purity, folding, and activity of your target protein and E3 ligase using techniques like SDS-PAGE, size-exclusion chromatography, and functional assays.[3]
-
PROTAC Integrity: Verify the chemical structure and purity of your PROTAC molecule using NMR and mass spectrometry.[3]
-
-
Optimize Linker Design:
-
Linker Length: Synthesize a library of PROTACs with varying linker lengths. An optimal linker length is crucial for productive ternary complex formation.[][4][5] A linker that is too short can cause steric clashes, while one that is too long may lead to unproductive binding modes.[4]
-
Linker Composition and Rigidity: The chemical makeup of the linker influences its flexibility and the overall conformation of the PROTAC.[6][7] Consider incorporating more rigid or flexible elements to orient the binding partners more favorably.
-
Attachment Points: Altering the point of attachment of the linker to the warhead or the E3 ligase ligand can significantly change the exit vector and the relative orientation of the two proteins, potentially alleviating steric clashes.[1][8]
-
-
Biophysical Characterization:
-
Computational Modeling:
Problem 2: High "Hook Effect" Observed
Possible Cause: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex.[1][17] This can be exacerbated by negative cooperativity arising from steric hindrance.[18]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range in cellular degradation assays. A bell-shaped curve is a hallmark of the hook effect.[17]
-
Improve Cooperativity:
-
Biophysical Analysis: Use techniques like SPR or ITC to measure the cooperativity factor (α). A value less than 1 indicates negative cooperativity.[1][18]
Problem 3: Low Cellular Degradation Despite Good Ternary Complex Formation In Vitro
Possible Cause: While a stable ternary complex may form, its conformation may not be optimal for efficient ubiquitination of the target protein.
Troubleshooting Steps:
-
Assess Ubiquitination Sites:
-
Ensure that lysine (B10760008) residues on the target protein are accessible to the E2-conjugating enzyme within the context of the ternary complex.
-
Computational models can help predict the proximity of lysine residues to the E2 active site.[15]
-
-
Consider Cellular Context:
Quantitative Data Summary
The following tables summarize key parameters to consider when troubleshooting steric hindrance.
Table 1: Key Biophysical Parameters for Ternary Complex Analysis
| Parameter | Description | Desirable Value | Common Assay Techniques |
| Binary Affinity (KD) | Dissociation constant for PROTAC binding to the target protein or E3 ligase individually. | Dependent on target, but generally in the nM to low µM range. | SPR, ITC, Fluorescence Polarization (FP)[11] |
| Ternary Complex Affinity (KD) | Dissociation constant for the fully assembled ternary complex. | Lower than binary KD values. | SPR, ITC, NanoBRET[1][12] |
| Cooperativity (α) | A measure of the influence of protein-protein interactions on complex stability (α = Binary KD / Ternary KD). | α > 1 (Positive Cooperativity)[1][18] | Calculated from SPR or ITC data. |
| Ternary Complex Half-life (t1/2) | The stability and lifetime of the ternary complex. | Longer half-life often correlates with better degradation.[11][18] | SPR[11] |
Table 2: Impact of Linker Length on PROTAC Efficacy (Example Data)
| PROTAC | Linker Length (atoms) | Ternary Complex KD (nM) | Cellular Degradation DC50 (nM) |
| PROTAC-A | 12 | 500 | >1000 |
| PROTAC-B | 16 | 50 | 100 |
| PROTAC-C | 20 | 200 | 500 |
Note: This is example data to illustrate the concept. Optimal linker length is system-dependent.[5]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Fit the sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary dissociation constant (KD,binary).[3]
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein and flow the PROTAC over the surface, following the same procedure as in step 2.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).[3]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[3]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of complex formation.
Methodology:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binary affinity (KD1).
-
Titrate the PROTAC into a solution of the E3 ligase to determine the second binary affinity (KD2).[1]
-
-
Ternary Complex Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.
-
Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.
-
-
Data Analysis: Analyze the thermograms to determine the thermodynamic parameters for both binary and ternary interactions and calculate the cooperativity.[3]
Visualizations
Caption: A workflow for troubleshooting steric hindrance issues.
Caption: The PROTAC-mediated protein degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of the ternary complex (target protein-PROTAC-E3 ligase).[1] This can be caused by bulky groups on the PROTAC or unfavorable protein-protein interactions at the interface of the complex.[1]
Q2: How does the PROTAC linker influence steric hindrance?
A2: The linker's length, chemical composition, and attachment points are critical in defining the geometry and stability of the ternary complex.[1][] An inappropriate linker can lead to steric clashes between the target protein and the E3 ligase, hindering complex formation.[]
Q3: What are the signs that steric hindrance might be an issue in my experiment?
A3: Common indicators include weak or no detectable ternary complex formation in biophysical assays, a significant "hook effect" at high PROTAC concentrations, negative cooperativity (α < 1), and poor cellular degradation despite good binary binding affinities.[1]
Q4: Can computational modeling help in overcoming steric hindrance?
A4: Yes, computational approaches can predict the 3D structure of the ternary complex, identify potential steric clashes, and guide the rational design of PROTACs with optimized linkers to mitigate these issues.[13][14][15][16]
Q5: What is a "productive" ternary complex conformation?
A5: A productive conformation is one in which the ternary complex not only forms and is stable but also orients the target protein in such a way that its lysine residues are accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Ternary complex formation is necessary but not sufficient for degradation.[15]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ternary Complex Formation [promega.com]
Technical Support Center: Optimization of t-Butyl Ester Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of t-butyl (tBu) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during t-butyl ester deprotection?
A1: The main cause of side products is the generation of a reactive tert-butyl cation (tBu+) intermediate when the ester is cleaved with a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a powerful electrophile that can alkylate nucleophilic sites on your target molecule, leading to unwanted modifications.[1][3]
Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the t-butyl cation?
A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation.[1] Key examples include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][4]
-
Cysteine (Cys): The free thiol group is a common target for alkylation.[1][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the t-butyl cation.[1]
Q3: What are scavengers and how do they prevent side-product formation?
A3: Scavengers are reagents added to the deprotection reaction to "trap" or quench the reactive tert-butyl cations as they are formed.[1][3] They are nucleophilic compounds that react more readily with the carbocation than the sensitive residues of your substrate, thus preventing unwanted side reactions.[1][4]
Q4: My t-butyl ester deprotection is incomplete. What are the common causes and solutions?
A4: Incomplete deprotection can result from several factors.[3] Signs often include a complex mixture of products and the presence of starting material in your analytical data (e.g., HPLC or LC-MS).[1] Key causes include:
-
Insufficient Acid Strength or Concentration: The reaction may require a higher concentration of acid for full cleavage.[3]
-
Insufficient Reaction Time: Some sterically hindered t-butyl esters or specific protected residues, like Arg(Pbf), may require longer reaction times (e.g., >4 hours) for complete removal.[3][6]
-
Low Temperature: Most deprotections are performed at room temperature; lower temperatures will slow the reaction rate.[3]
-
Poor Reagent Quality: Degraded or poor-quality TFA can lead to incomplete reactions.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS suggest side-product formation.
This is the most common issue, typically caused by t-butyl cation alkylation.
-
Logical Troubleshooting Workflow
A decision-making workflow for addressing side-product formation. -
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[1][7] The choice of scavenger depends on the specific residues present in your compound.
Table 1: Common Scavengers for Preventing Alkylation Side Reactions
Target Residue(s) Recommended Scavenger(s) Typical Concentration (v/v) Notes Tryptophan (Trp) Triisopropylsilane (B1312306) (TIS), Triethylsilane (TES), Anisole 2.5% - 5% TIS is highly effective at trapping t-butyl cations.[1][6] Methionine (Met) Thioanisole 5% Helps prevent S-alkylation.[1] Cysteine (Cys) Ethanedithiol (EDT), Thioanisole 2.5% - 5% EDT is commonly used for Cys protection.[1][5] General Purpose Water (H₂O), Triisopropylsilane (TIS) 2.5% - 5% each A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[1][6] | Multiple Sensitive Residues | Reagent K (TFA/phenol/water/thioanisole/EDT) | 82.5:5:5:5:2.5 | A robust cocktail for complex peptides.[1] |
Issue 2: The reaction is slow or does not go to completion.
-
Solution: Adjust the reaction conditions. Start by increasing the reaction time and monitoring progress with HPLC or LC-MS. If the reaction is still incomplete, consider increasing the concentration of the acid.
Table 2: Typical Acidic Conditions for t-Butyl Ester Deprotection
Acid Concentration (% v/v) Solvent Typical Time Temperature Trifluoroacetic Acid (TFA) 25-50%[8] Dichloromethane (B109758) (DCM) 1 - 4 hours Room Temp Trifluoroacetic Acid (TFA) 95%[3] None (TFA as solvent) 2 - 4 hours Room Temp Hydrochloric Acid (HCl) 4 M 1,4-Dioxane 1 - 6 hours Room Temp | Formic Acid | >90% | None | 4 - 24 hours | Room Temp |
Issue 3: Difficulty isolating the product after deprotection.
-
Solution: The most common workup procedure involves precipitating the deprotected product in cold diethyl ether.[2][3] This process helps remove the acid, scavengers, and scavenger byproducts.
-
After the reaction is complete, concentrate the reaction mixture to remove the bulk of the TFA and solvent.[8]
-
Add the concentrated crude product dropwise to a 10-fold volume of ice-cold diethyl ether.[3]
-
A precipitate, typically white and fluffy, should form.[2]
-
Collect the solid by centrifugation or filtration.[2]
-
Wash the pellet multiple times with cold diethyl ether to remove residual impurities.[2]
-
Dry the final product under vacuum.[3]
-
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
This protocol is suitable for substrates without highly sensitive, nucleophilic residues.
-
Reaction Setup: Dissolve the t-butyl ester-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[8]
-
Acid Addition: While stirring at room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]
-
Purification: Proceed with product isolation, typically via precipitation in cold diethyl ether as described in the troubleshooting section.[2]
Protocol 2: Deprotection with a Scavenger Cocktail
This protocol is recommended for substrates containing acid-sensitive residues like Trp, Met, or Cys.
-
Workflow Diagram
A general experimental workflow for t-butyl ester deprotection.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A standard, effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7]
-
Reaction Setup: Add the cleavage cocktail directly to your substrate (if solid-phase, add to the resin; if in solution, use the cocktail as the solvent system).[3][7] Use approximately 10 mL of cocktail per gram of substrate/resin.[7]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.[1][7]
-
Work-up: If using solid-phase resin, filter the resin and collect the filtrate.[3]
-
Purification: Precipitate the product from the filtrate by adding it to a 10-fold volume of cold diethyl ether, then wash and dry the resulting solid.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability issues of Bis-PEG7-t-butyl ester in different solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Bis-PEG7-t-butyl ester in various solvents. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific stability issues you might encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution upon dissolution | - Poor solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. - Aggregation: PEGylated compounds can sometimes aggregate, especially in aqueous solutions. | - For organic solvents (DMSO, DMF): Gently warm the solution and vortex. If precipitation persists, consider using a co-solvent or reducing the concentration. - For aqueous solutions: Ensure the pH of the buffer is neutral. Consider adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to improve solubility. |
| Loss of compound activity or unexpected reaction products | - Hydrolysis of the t-butyl ester: The t-butyl ester groups are susceptible to hydrolysis under acidic or strong basic conditions, converting them to carboxylic acids.[1][2] | - Avoid acidic and strong basic conditions: Use neutral pH buffers (pH 6.5-7.5) for aqueous solutions. If acidic or basic conditions are required for a reaction, consider the stability of the t-butyl ester and minimize exposure time.[1] - Use anhydrous solvents: For reactions in organic solvents, ensure they are anhydrous to prevent hydrolysis. |
| Inconsistent results between experiments | - Solvent degradation: Some organic solvents can degrade over time, generating impurities that may react with the this compound. - Improper storage: Exposure to moisture and elevated temperatures can lead to degradation of the compound. | - Use fresh, high-purity solvents: Always use freshly opened or properly stored anhydrous solvents for preparing stock solutions. - Store properly: Store this compound as a solid at -20°C, protected from moisture.[3] For stock solutions in organic solvents like DMSO or DMF, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Broad peaks or peak splitting in HPLC analysis | - On-column degradation: The HPLC mobile phase may be too acidic or basic, causing hydrolysis of the t-butyl ester during the analysis. - Aggregation: The compound may be aggregating in the mobile phase. | - Optimize mobile phase: Use a mobile phase with a neutral or slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive). - Modify chromatographic conditions: Consider adjusting the gradient, flow rate, or column temperature. Adding a small amount of organic modifier to the aqueous phase can sometimes disrupt aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is generally soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It has limited solubility in aqueous buffers. For aqueous applications, it is advisable to first prepare a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C in tightly sealed vials to prevent moisture absorption.[3] It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles.
Q3: What is the stability of the t-butyl ester groups to hydrolysis?
A3: The t-butyl ester groups are sensitive to acidic conditions and can be cleaved to form the corresponding carboxylic acid.[1][2] They are generally stable under neutral and mildly basic conditions. Strong basic conditions can also lead to hydrolysis, though typically at a slower rate than acidic conditions.
Q4: Can I use this compound in aqueous buffers?
A4: Yes, but with caution. Due to the risk of hydrolysis, it is best to use aqueous buffers with a neutral pH (6.5-7.5). Prepare the aqueous solution fresh before use and avoid long-term storage in aqueous media. The solubility in purely aqueous solutions may be low, so using a co-solvent like DMSO is often necessary.
Q5: How can I monitor the stability of this compound in my experimental conditions?
A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC-MS can be used to detect the appearance of the hydrolyzed product (the di-carboxylic acid). 1H NMR spectroscopy can monitor the disappearance of the characteristic t-butyl proton signal.[5][6]
Experimental Protocols
Protocol 1: HPLC-MS Method for Stability Assessment
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in the solvent to be tested (e.g., DMSO, PBS pH 7.4).
-
Incubation: Aliquot the solution into several vials and incubate at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial and quench any potential degradation by freezing it at -80°C.
-
Sample Preparation for HPLC-MS: Dilute the samples to a suitable concentration (e.g., 100 µM) with a mixture of water and acetonitrile (B52724) (1:1 v/v).
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the mass of this compound and its potential hydrolysis product (di-acid).
-
-
Data Analysis: Quantify the peak areas of the parent compound and the hydrolysis product at each time point to determine the rate of degradation.
Protocol 2: ¹H NMR for Monitoring t-butyl Ester Hydrolysis
This protocol describes how to use ¹H NMR to monitor the hydrolysis of the t-butyl ester.
-
Sample Preparation: Dissolve a known concentration of this compound in the deuterated solvent of interest (e.g., DMSO-d6, D₂O with a co-solvent).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. The signal for the t-butyl protons will appear as a sharp singlet around 1.4 ppm.
-
Incubation and Monitoring: Keep the NMR tube at the desired temperature and acquire spectra at regular intervals.
-
Data Analysis: Integrate the t-butyl proton signal at each time point. A decrease in the integral value relative to an internal standard or a stable signal from the PEG backbone indicates hydrolysis.
Visualizations
References
Technical Support Center: Overcoming Challenges in the Characterization of PEGylated PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of characterizing PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Purification and Purity Assessment
Q1: Why is the purification of my PEGylated PROTAC so challenging, and what are the common impurities I should look for?
A: The purification of PEGylated PROTACs is inherently complex due to several factors. The addition of a polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and stability, introduces heterogeneity.[1] This results in a mixture of components that are difficult to separate.
Common Impurities:
-
Unreacted PROTAC: The initial, non-PEGylated PROTAC molecule.
-
Excess PEGylating reagent: Unreacted PEG chains.
-
Byproducts: Side-products from the PEGylation reaction.
-
PEGamers: A mixture of PROTACs with varying numbers of PEG chains attached.[1]
-
Positional Isomers: PROTACs where the PEG chain is attached to different sites on the molecule.[1]
Troubleshooting Poor Purification:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete PEGylation reaction. | Optimize reaction conditions (e.g., stoichiometry, time, temperature, pH).[1] |
| Co-elution of Impurities | Similar physicochemical properties of desired product and impurities. | Employ a multi-step purification strategy combining different chromatography techniques.[1] |
| Product Aggregation | Hydrophobic nature of the PROTAC or harsh purification conditions. | Add excipients like arginine to buffers.[1] Optimize buffer pH and ionic strength. Consider less denaturing techniques like Hydrophobic Interaction Chromatography (HIC).[1] |
Q2: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A: A combination of chromatographic methods is often necessary for successful purification.
| Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Often the initial step to remove low molecular weight impurities like unreacted PEG.[1] |
| Ion Exchange Chromatography (IEX) | Separation based on charge. | Can separate PEGylated species from unreacted protein and resolve positional isomers due to differential charge shielding by the PEG chain.[1] |
| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Effective for separating PEGylated PROTACs from unreacted PROTAC and resolving different PEGylated species.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under less denaturing conditions. | A useful alternative or supplement to RP-HPLC.[1] |
2. Analytical Characterization
Q3: I am struggling with the mass spectrometry (MS) analysis of my PEGylated PROTAC. What are the common challenges and how can I overcome them?
A: Mass spectrometry of PEGylated molecules is challenging due to the polydispersity of PEG, which leads to a distribution of molecular weights and charge states, resulting in complex and congested spectra.[2]
Troubleshooting MS Analysis:
| Issue | Potential Cause | Recommended Solution |
| Complex, Uninterpretable Spectra | Polydispersity of PEG leading to multiple overlapping charge state envelopes. | Use high-resolution mass spectrometry (HRMS) for accurate mass determination.[2] Employ post-column addition of amines (e.g., triethylamine) to reduce charge state complexity.[2] |
| In-source Fragmentation | Fragile linker structure. | Optimize ionization energy and ion source temperature to minimize fragmentation.[3] |
| Low Sensitivity | High molecular weight leading to signal dispersion across multiple charge states. | Optimize MS conditions to detect multiply-charged ions.[3] |
Q4: My HPLC analysis shows poor peak shape and resolution. How can I improve my method?
A: Poor peak shape and resolution are common issues in the HPLC analysis of PEGylated proteins and PROTACs.[4]
Improving HPLC Performance:
| Parameter | Recommendation | Rationale |
| Column Chemistry | Use a C4 column for reversed-phase separations.[4] | C4 columns often provide better resolution for large, hydrophobic molecules like PEGylated PROTACs compared to C8 or C18 columns.[4] |
| Mobile Phase | Use acetonitrile (B52724) as the organic mobile phase. Adding isopropanol (B130326) can sometimes improve peak shape.[4] | The choice of organic solvent can significantly impact selectivity and peak shape. |
| Gradient Optimization | Optimize the gradient slope and duration. | A well-optimized gradient is crucial for resolving closely eluting species.[1] |
3. Functional and In Vitro Assays
Q5: My PEGylated PROTAC shows good target engagement in biochemical assays but is inactive in cell-based assays. What could be the problem?
A: A discrepancy between biochemical and cellular activity is a common challenge in PROTAC development and can be attributed to several factors.
Troubleshooting Lack of Cellular Activity:
| Potential Cause | Suggested Action | | :--- | :--- | :--- | | Poor Cell Permeability | The PEG linker can increase hydrophilicity, potentially hindering passive diffusion across the cell membrane.[5] However, the flexibility of PEG linkers can also promote folded conformations that shield polar surface area, aiding permeability.[5][6] The optimal PEG length is crucial.[7] | Conduct cell permeability assays (e.g., Caco-2).[8] Modify the linker by incorporating more lipophilic moieties or optimizing the PEG length.[7][8] | | Inefficient Ternary Complex Formation in Cells | The cellular environment can influence the stability and geometry of the ternary complex (Target-PROTAC-E3 Ligase).[9] | Use in-cell target engagement and ternary complex formation assays (e.g., NanoBRET, TR-FRET).[10] | | Metabolic Instability | The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] | Perform plasma stability assays.[7] Incorporate more rigid moieties into the linker to shield against metabolism.[7] |
Q6: I am observing a "hook effect" in my cell viability assays. What does this mean and how should I address it?
A: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[10] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.[10]
Addressing the Hook Effect:
-
Test a wider concentration range: Include lower concentrations to fully characterize the bell-shaped dose-response curve.[10]
-
Correlate with ternary complex formation: Use assays like TR-FRET to confirm that the hook effect coincides with reduced ternary complex formation.[10]
Experimental Protocols
Protocol 1: General Workflow for PEGylated PROTAC Characterization
This workflow outlines the key steps in characterizing a newly synthesized PEGylated PROTAC.
Caption: A typical workflow for the synthesis and characterization of PEGylated PROTACs.
Protocol 2: RP-HPLC for Purity Assessment
-
Objective: To assess the purity and heterogeneity of the PEGylated PROTAC sample.
-
Column: C4, 300Å pore size.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
Protocol 3: Cell-Based Degradation Assay (Western Blot)
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the extent of protein degradation.
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PEG-Based PROTAC Linkers with a Focus on PEG7 Variants
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical determinant of a PROTAC's success is the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety.[1] Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2]
This guide provides a comparative analysis of PEG-based PROTAC linkers, with a specific focus on understanding the role of PEG7-containing linkers, such as Bis-PEG7-t-butyl ester, in relation to other PEG-based alternatives.[][4] The length and composition of the linker are not merely a spacer; they critically influence ternary complex formation, degradation efficiency, cell permeability, and pharmacokinetic properties.[1][5]
Understanding this compound
This compound is a PEG-based PROTAC linker.[][4] Its structure features two PEG7 chains, each capped with a t-butyl ester. The t-butyl ester groups serve as protecting groups for carboxylic acid functionalities, which, after deprotection, can be used to covalently attach the E3 ligase and target protein ligands, thus forming the final PROTAC molecule. This bifunctional nature allows for a modular and convergent synthesis of PROTAC libraries.[]
The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[5] An optimal linker length facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6][7]
-
Linkers that are too short can cause steric hindrance, preventing the formation of a functional ternary complex.[7]
-
Linkers that are too long may lead to reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding, which can result in non-productive binding modes.[5][7]
The following tables summarize representative data comparing the performance of PROTACs with varying PEG linker lengths.
Table 1: Comparison of In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | 150 | 80 |
| PEG4 | 75 | 90 |
| PEG5 | 25 | >95 |
| PEG6 | 50 | 92 |
| PEG7 | 80 | 88 |
This table presents synthesized data based on general trends observed in literature for BRD4-targeting PROTACs to illustrate the concept of an optimal linker length. Actual values are target and system-dependent.[7]
Table 2: Influence of PEG Linker Length on Cell Permeability and Pharmacokinetics
| Linker Length | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.5 | 15 |
| PEG4 | 2.8 | 25 |
| PEG5 | 4.2 | 35 |
| PEG6 | 3.1 | 28 |
| PEG7 | 2.5 | 22 |
This table illustrates the general relationship between PEG linker length and key ADME properties, based on trends discussed in scientific literature. PEG linkers can enhance aqueous solubility and cell permeability, which can improve pharmacokinetic profiles.[5][8]
From the representative data, a PEG5 linker demonstrates an optimal balance for this particular hypothetical system, leading to the most potent degradation and favorable permeability and bioavailability.[7] This highlights the necessity of screening a range of linker lengths, including PEG7, to identify the optimal candidate for a specific PROTAC design.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC evaluation, it is essential to visualize the underlying biological mechanism and the experimental procedures used to measure their efficacy.
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the mechanism of action for a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9][10]
Caption: Experimental workflow for Western blot analysis.
This workflow outlines the key steps for quantifying PROTAC-induced protein degradation using Western blotting, a widely used technique to measure changes in protein levels.[11][12]
Detailed Experimental Protocols
1. Western Blot Protocol for PROTAC-Induced Degradation
This protocol is used to quantify the levels of a target protein in cells after treatment with a PROTAC.[12]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[11]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and add an ECL substrate to visualize the protein bands.[11]
-
Capture the chemiluminescent signal using an imaging system.[12]
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[13]
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[13]
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[13]
-
3. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[15]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., VHL or Cereblon complex), and biotin-labeled ubiquitin in an assay buffer.[16]
-
Add the purified target protein and the PROTAC of interest at various concentrations.
-
Initiate the reaction by adding ATP.[17]
-
-
Incubation and Detection:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and analyze the ubiquitination of the target protein. This can be done through various methods, such as Western blotting with an anti-biotin or anti-ubiquitin antibody after immunoprecipitation of the target protein.[15] Alternatively, more high-throughput methods like AlphaScreen or TR-FRET can be employed.[17]
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to In Vitro Assays for Confirming Bis-PEG7-t-butyl ester PROTAC Activity
For researchers and drug development professionals, confirming the activity of a Proteolysis-Targeting Chimera (PROTAC) is a critical step. This guide provides a comparative overview of essential in vitro assays to characterize a novel PROTAC, such as one featuring a Bis-PEG7-t-butyl ester linker. The methodologies detailed below are fundamental for validating each step of the PROTAC mechanism of action, from target engagement to final protein degradation.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific target proteins.[1][2] A PROTAC molecule typically consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] This assembly forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.[4][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][6]
References
The Pivotal Role of Linker Composition in Ternary Complex Stability: A Comparative Analysis of Bis-PEG7-t-butyl Ester
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical determinant of PROTAC efficacy is the formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is not a mere spacer but an active contributor to the stability and productivity of this complex. This guide provides a comparative analysis of the efficacy of Bis-PEG7-t-butyl ester and other linkers in promoting stable ternary complex formation, supported by experimental data and detailed protocols.
The central mechanism of PROTAC action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is initiated by the formation of a ternary complex, which brings the target protein into proximity with an E3 ligase, facilitating the transfer of ubiquitin to the target and marking it for proteasomal degradation. The stability of this ternary complex is a key factor influencing the efficiency of this process.
Comparing Linker Efficacy in Ternary Complex Formation
The length and composition of the linker play a crucial role in the geometry and stability of the ternary complex. While specific quantitative data for a PROTAC utilizing a this compound linker is not extensively published in comparative studies, the impact of polyethylene (B3416737) glycol (PEG) linker length, in general, has been investigated for various targets. The optimal linker length is often target-dependent and requires empirical determination.
Below are tables summarizing data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) with linkers of varying lengths. This data illustrates the principle that linker length significantly impacts degradation efficiency, a key downstream indicator of successful ternary complex formation.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths [1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
These tables highlight that a so-called "Goldilocks" effect is often observed, where a linker that is too short may cause steric hindrance, and one that is too long may not effectively bring the target and E3 ligase together. While flexible linkers like PEG are common, other chemistries are also employed to modulate the properties of the PROTAC.
Table 3: Comparison of Different PROTAC Linker Types
| Linker Type | Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene (B1197577) glycol units. | Hydrophilic, can improve solubility and cell permeability. | May have reduced metabolic stability. |
| Alkyl Chains | Simple hydrocarbon chains. | High degree of conformational flexibility, synthetically accessible. | Generally hydrophobic, which can impact solubility. |
| Rigid Linkers | Often contain aromatic or cyclic structures. | Can provide better control over the geometry of the ternary complex, potentially improving selectivity. | Can be more synthetically challenging. |
Case Study: MZ1 - A Well-Characterized BRD4-Degrader
A widely studied PROTAC, MZ1, targets the BET bromodomain protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. MZ1 utilizes a 4-unit PEG linker. The extensive biophysical and structural data available for MZ1 make it an excellent case study for understanding the determinants of ternary complex stability.
Table 4: Biophysical and Cellular Activity Data for MZ1
| Parameter | Value | Description |
| Binary KD (VHL) | ~70 nM | Binding affinity of MZ1 to the VHL E3 ligase alone.[2] |
| Binary KD (BRD4BD2) | 13.8 nM | Binding affinity of MZ1 to the second bromodomain of BRD4.[3] |
| Ternary KD | 5.4 nM | Binding affinity of the BRD4-MZ1-VHL ternary complex.[3] |
| Cooperativity (α) | >1 | Indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2] |
| DC50 | 5.9 ± 0.5 nM (at 24h) | Concentration of MZ1 required to degrade 50% of BTK (a similar target) in cells.[4] |
The positive cooperativity observed with MZ1 is a result of favorable protein-protein interactions between BRD4 and VHL that are induced by the PROTAC, leading to a more stable ternary complex than would be predicted from the binary binding affinities alone.
Experimental Protocols for Assessing Ternary Complex Formation
The formation and stability of PROTAC-induced ternary complexes can be quantitatively assessed using various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are two powerful techniques for this purpose.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5] This allows for the determination of kinetic parameters (kon and koff) and binding affinity (KD).[5]
Objective: To measure the kinetics and affinity of binary (PROTAC-E3 ligase) and ternary (Target-PROTAC-E3 ligase) complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest (e.g., containing this compound)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the purified E3 ligase onto the chip surface to a desired response unit (RU) level. A lower density surface is often preferred for ternary complex experiments to minimize mass transport limitations.[6]
-
Block any remaining active sites on the surface.
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Regenerate the surface between injections if necessary.
-
Measure the association and dissociation phases for each concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the PROTAC.
-
For each PROTAC concentration, prepare a solution containing a constant, near-saturating concentration of the target protein.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Measure the association and dissociation phases.
-
Fit the data to determine the kinetic and affinity parameters for the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[7] An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
NanoBRET™ Assay Protocol for In-Cell Ternary Complex Formation
The NanoBRET™ assay is a live-cell, proximity-based assay that measures protein-protein interactions.[8] It utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor). When the two proteins are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer occurs, resulting in a quantifiable signal.[8]
Objective: To measure the formation of the ternary complex in living cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused E3 ligase (e.g., VHL) and HaloTag®-fused target protein (e.g., BRD4)
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-E3 ligase and HaloTag®-target protein plasmids. The ratio of donor to acceptor plasmid may need to be optimized.[8]
-
Plate the transfected cells in the assay plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Measurement:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[8]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[8]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action
Caption: PROTAC Evaluation Workflow
Conclusion
The formation of a stable ternary complex is a cornerstone of effective PROTAC-mediated protein degradation. The linker, such as this compound, is a critical component in this process, and its length and chemical nature must be carefully optimized for each target and E3 ligase pair. While flexible PEG linkers are widely used and offer advantages in terms of solubility and ease of modification, a systematic evaluation using robust biophysical and cell-based assays is essential to identify the optimal linker for achieving potent and selective protein degradation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bis-PEG7-t-butyl Ester and Cleavable Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a therapeutic payload is a critical component in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of linker profoundly impacts the stability, efficacy, and safety of these therapeutics. This guide provides a detailed head-to-head comparison of Bis-PEG7-t-butyl ester, a non-cleavable linker, and various classes of cleavable linkers, supported by available experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers in bioconjugates are broadly classified as either cleavable or non-cleavable. Cleavable linkers are designed to release their payload upon encountering specific physiological triggers in the target cell or tumor microenvironment, such as low pH, specific enzymes, or a reducing environment.[1][2] Non-cleavable linkers, in contrast, release the payload upon lysosomal degradation of the targeting moiety, typically an antibody.[1]
This compound is a homobifunctional polyethylene (B3416737) glycol (PEG)-based linker.[] While the ester bonds within its structure are susceptible to hydrolysis under certain conditions, it is generally considered a stable, non-cleavable linker in the context of typical physiological circulation, releasing its payload primarily through lysosomal degradation of the entire bioconjugate. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugate.[][5]
This guide will compare the performance characteristics of this compound with three major classes of cleavable linkers:
-
Enzyme-cleavable linkers (e.g., Valine-Citrulline)
-
Acid-cleavable linkers (e.g., Hydrazones)
-
Redox-sensitive linkers (e.g., Disulfides)
Quantitative Data Comparison
The following table summarizes the key performance parameters of this compound and representative cleavable linkers. It is important to note that direct head-to-head experimental data for this compound against these specific cleavable linkers is limited in publicly available literature. Therefore, the data for this compound is inferred from the general behavior of ester and PEGylated linkers, while the data for cleavable linkers is derived from various experimental studies.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Payload Release Location | Key Advantages | Key Disadvantages |
| This compound (Non-cleavable) | Lysosomal degradation of the antibody | Generally high; payload remains conjugated in circulation.[6] | Lysosome | High plasma stability, reduced risk of off-target toxicity.[1] | Payload release is dependent on antibody degradation; not suitable for all targets. |
| Valine-Citrulline (Enzyme-cleavable) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Stable in human plasma, but can be unstable in mouse plasma.[7][8] | Lysosome | Targeted payload release inside the cell; well-established technology.[9] | Potential for premature cleavage by other proteases.[10] |
| Hydrazone (Acid-cleavable) | Hydrolysis in acidic environments (pH 4.5-6.5) | ~183 hours at pH 7.4.[] | Endosomes, Lysosomes | pH-dependent release mechanism.[][12] | Potential for slow hydrolysis at physiological pH, leading to premature release.[12] |
| Disulfide (Redox-sensitive) | Reduction in the presence of high glutathione (B108866) concentrations | Stability can be tuned by steric hindrance (minutes to days).[13][14] | Cytosol | Exploits the differential reducing potential between plasma and the intracellular environment.[] | Potential for premature cleavage in the bloodstream.[16] |
Visualizing Linker Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload release in plasma.
Materials:
-
Bioconjugate of interest (e.g., ADC with this compound or a cleavable linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), take an aliquot of the sample.
-
Immediately quench the reaction by adding an excess of cold PBS.
-
Analyze the samples by LC-MS to determine the concentration of the intact bioconjugate and any released payload.
-
Calculate the half-life of the bioconjugate in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a bioconjugate against cancer cell lines.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
Bioconjugate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the bioconjugate in the cell culture medium.
-
Remove the existing medium from the cells and add the bioconjugate dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%).
Conclusion
The choice between a non-cleavable linker like this compound and various cleavable linkers is a critical decision in the development of targeted therapeutics. Non-cleavable linkers generally offer superior plasma stability, which can translate to a better safety profile by minimizing off-target toxicity.[1] However, their efficacy is contingent on the efficient internalization and lysosomal degradation of the targeting antibody.
Cleavable linkers provide a mechanism for more direct and potentially more rapid intracellular payload release, which can be advantageous for certain payloads and targets. The ability of some cleavable linkers to mediate the "bystander effect"—where the released payload can kill neighboring antigen-negative tumor cells—can also enhance therapeutic efficacy.[1]
Ultimately, the optimal linker strategy depends on a multitude of factors, including the nature of the target, the properties of the payload, and the desired pharmacokinetic and safety profile of the bioconjugate. The experimental protocols provided in this guide offer a framework for the empirical evaluation and selection of the most appropriate linker for a given therapeutic application. Further direct comparative studies are needed to fully elucidate the specific performance characteristics of this compound in relation to established cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ADC Linkers? | AxisPharm [axispharm.com]
- 13. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. njbio.com [njbio.com]
A Comparative Guide to the Performance of Bis-PEG7-t-butyl Ester in Diverse E3 Ligase Systems
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of the performance of PROTACs utilizing a linker derived from Bis-PEG7-t-butyl ester across different E3 ubiquitin ligase systems, supported by experimental data and detailed methodologies.
This compound is a commonly used bifunctional linker precursor featuring a 7-unit polyethylene (B3416737) glycol (PEG) chain. The PEG component enhances hydrophilicity and solubility of the final PROTAC molecule. The terminal t-butyl esters serve as protecting groups for carboxylic acids, which, after deprotection, can be readily conjugated to amine-functionalized warheads or E3 ligase ligands. The length and flexibility of the PEG7 chain play a crucial role in enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The PROTAC Pathway: A Visual Overview
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Performance in Different E3 Ligase Systems
The optimal linker length and composition can vary significantly depending on the specific E3 ligase and target protein pair. Here, we compare the general performance characteristics of PEG-based linkers, with a focus on PEG7, in Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2) E3 ligase systems.
Cereblon (CRBN)-Recruiting PROTACs
Cereblon is a widely utilized E3 ligase in PROTAC design. PROTACs that recruit CRBN often employ immunomodulatory drug (IMiD) analogs like thalidomide (B1683933) or pomalidomide (B1683931) as the E3 ligase ligand. The linker attachment point on the IMiD ligand and its length are critical for degradation efficiency.
While direct comparative data for a PEG7 linker across multiple targets for CRBN is not extensively documented in a single study, the literature suggests that PEG linkers of intermediate length (ranging from 4 to 8 PEG units) are often effective. Shorter linkers can lead to steric hindrance, while excessively long linkers may result in reduced stability of the ternary complex.
Illustrative Data for PEG Linker Performance in CRBN-based PROTACs:
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | PEG4 | 15 | >95 | 22Rv1 |
| BTK | CRBN | PEG5 | 8 | >90 | MOLM-14 |
| Hypothetical | CRBN | PEG7 | 5-50 | >90 | Various |
Note: The data for PEG7 is a hypothetical extrapolation based on trends observed in the literature for similar PEG-linker-based PROTACs. Actual performance would be target-dependent.
Von Hippel-Lindau (VHL)-Recruiting PROTACs
VHL is another popular E3 ligase for PROTAC development. VHL-recruiting PROTACs typically use ligands that mimic the binding of HIF-1α to VHL. The structural constraints of the VHL-HIF-1α interaction site often necessitate longer and more flexible linkers compared to CRBN to achieve optimal ternary complex formation.
Studies have shown that for some target proteins, longer PEG linkers (e.g., PEG6-PEG8) can enhance degradation potency. This is attributed to the ability of the longer linker to span the distance between the target protein and VHL without inducing significant conformational strain.
Illustrative Data for PEG Linker Performance in VHL-based PROTACs:
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG4 | 29 | >90 | HeLa |
| RIPK2 | VHL | PEG6 | 6.3 | >95 | THP-1 |
| Hypothetical | VHL | PEG7 | 1-20 | >95 | Various |
Note: The data for PEG7 is a hypothetical extrapolation based on trends observed in the literature for similar PEG-linker-based PROTACs. Actual performance would be target-dependent.
Mouse Double Minute 2 Homolog (MDM2)-Recruiting PROTACs
MDM2 is an E3 ligase that primarily targets the tumor suppressor p53 for degradation. PROTACs have been developed to either degrade MDM2 itself or to hijack MDM2 to degrade other oncoproteins. The linker requirements for MDM2-recruiting PROTACs can be target-specific, but generally, flexible PEG linkers have been successfully employed.
Illustrative Data for PEG Linker Performance in MDM2-based PROTACs:
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | MDM2 | PEG-based (13 atoms) | 32 | >90 | RS4;11 |
| p53 (by degrading MDM2) | MDM2 (self-degradation) | PEG4 | 100-500 | ~70 | MCF-7 |
| Hypothetical | MDM2 | PEG7 | 10-100 | >80 | Various |
Note: The data for PEG7 is a hypothetical extrapolation based on trends observed in the literature for similar PEG-linker-based PROTACs. Actual performance would be target-dependent.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the key steps to quantify the degradation of a target protein following PROTAC treatment.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the formation and stability of the PROTAC-induced ternary complex.
Methodology:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and the PROTAC in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions before use.
-
Binary Interactions:
-
To measure the binding of the PROTAC to the target protein, place the target protein in the sample cell and titrate in the PROTAC from the syringe.
-
To measure the binding of the PROTAC to the E3 ligase, place the E3 ligase in the sample cell and titrate in the PROTAC.
-
-
Ternary Complex Formation:
-
To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this complex in the sample cell. Titrate in the target protein.
-
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The cooperativity (α) of ternary complex formation can be calculated from the binding affinities of the binary and ternary interactions.
Caption: Logical flow for ITC cooperativity analysis.
Conclusion
The this compound is a versatile linker precursor for the synthesis of PROTACs. The resulting PEG7 linker offers a balance of hydrophilicity and flexibility that can be effective in recruiting various E3 ligases, including Cereblon, VHL, and MDM2. However, the optimal linker length is highly context-dependent, and a systematic evaluation of a range of linker lengths is often necessary to identify the most potent degrader for a specific target and E3 ligase combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTAC performance.
Safety Operating Guide
Proper Disposal Procedures for Bis-PEG7-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
I. Hazard Assessment and Classification
Based on available data for similar polyethylene (B3416737) glycol (PEG) and tert-butyl ester compounds, Bis-PEG7-t-butyl ester is generally considered non-hazardous. However, it is imperative to treat all laboratory chemicals with caution. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to ensure safety and minimize disposal costs. Do not mix non-hazardous waste with hazardous waste streams.
| Waste Type | Container Requirements | Labeling Information |
| Solid this compound Waste | A clean, dry, and sealable container compatible with the chemical. | "Solid Chemical Waste: this compound", Name of the Principal Investigator, Laboratory/Room Number, Date of Accumulation Start. |
| Contaminated Labware (e.g., pipette tips, gloves) | A designated, labeled waste container separate from regular trash. | "Contaminated Solid Waste", Contents (e.g., "Gloves contaminated with this compound"), Name of the Principal Investigator, Laboratory/Room Number, Date. |
| Empty Product Containers | The original container. | Deface the original label to prevent misuse. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Experimental Protocol: Disposal of this compound
-
Initial Assessment:
-
Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Confirm that this compound is not listed as a regulated hazardous waste in your jurisdiction. If in doubt, treat it as hazardous waste.
-
-
Waste Collection:
-
Collect all solid waste, including residual product and contaminated materials, in a designated and properly labeled waste container.
-
Ensure the container is kept closed when not in use.
-
-
Container Management:
-
Waste Pickup Request:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
-
Documentation:
-
Maintain a log of all chemical waste generated and disposed of from your laboratory, in accordance with your institution's policies.
-
Logical Workflow for Chemical Waste Disposal
Caption: A flowchart illustrating the key stages of laboratory chemical waste management, from initial preparation to final disposal.
IV. Regulatory Compliance
Disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3] It is the responsibility of the waste generator (the laboratory) to properly identify and dispose of chemical waste in compliance with all applicable regulations.[4]
Key Regulatory Considerations:
-
Waste Characterization: Determine if the waste is hazardous or non-hazardous according to regulatory definitions.
-
Accumulation Time Limits: Be aware of any time limits for the storage of waste in the laboratory before it must be collected by EHS.
-
Training: Ensure that all laboratory personnel are trained on proper waste disposal procedures.[1][5]
By adhering to these guidelines and consulting with your institutional resources, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling Bis-PEG7-t-butyl ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis-PEG7-t-butyl ester. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the chemical's structural components (PEGylated compound and t-butyl ester) and general laboratory safety principles for similar substances.[1] It is imperative to obtain and review the supplier-specific SDS before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified).[2] | Full-face shield worn over safety goggles, especially when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene for incidental contact).[1] | Butyl rubber gloves are highly recommended for their excellent resistance to esters.[2][3] A minimum thickness of 0.38 mm (15 mil) is advised for adequate protection.[2] |
| Body Protection | Standard laboratory coat.[1] | Chemical-resistant apron or impervious coveralls worn over the lab coat for larger quantities or procedures with a high risk of splashing.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1] | For poorly ventilated areas or when aerosolization is likely, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. A quantitative fit test is mandatory before initial use.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before the chemical's arrival.
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[4][5]
2. Handling and Use:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring or weighing the substance, avoid generating dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.[9]
3. Post-Handling:
-
Decontaminate the work area and any equipment used with a suitable solvent, followed by washing with soap and water.
-
Properly doff and dispose of contaminated PPE in a designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water after handling is complete.
Spill and Emergency Response
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Small Spill (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2]
-
Collect the absorbed material into a sealed and clearly labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.[2]
-
Follow your institution's established emergency procedures.
-
-
Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent pads, pipette tips) in a clearly labeled, sealed, and compatible waste container.[2]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[2][10]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, in accordance with all local, state, and federal regulations.[2]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. safetyservicesinc.com [safetyservicesinc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. anaspec.com [anaspec.com]
- 9. download.basf.com [download.basf.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
